1,5-Naphthyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNIZGZNNIWTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343374 | |
| Record name | 1,5-Naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14756-77-5 | |
| Record name | 1,5-Naphthyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Naphthyridin-3-amine: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 1,5-Naphthyridin-3-amine (CAS No: 14756-77-5). This document is intended to serve as a core resource for professionals in chemical synthesis and drug discovery, offering detailed data, experimental protocols, and visualizations to support research and development activities involving this heterocyclic compound.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] As a member of this class, this compound represents a key building block for the synthesis of novel therapeutic agents. Its structural features, particularly the presence of a reactive amino group on the bicyclic aromatic core, make it a versatile precursor for generating libraries of compounds for biological screening. This guide consolidates the available physicochemical data and outlines a practical synthetic approach for its preparation and characterization.
Chemical Properties and Structure
This compound is a solid, light-yellow to brown compound at room temperature.[3] Its core structure consists of two fused pyridine rings with an amino substituent at the 3-position.
Physicochemical and Structural Data
The key identifying and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| IUPAC Name | [4][5]naphthyridin-3-ylamine | [6] |
| CAS Number | 14756-77-5 | [4] |
| Molecular Formula | C₈H₇N₃ | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | Light yellow to brown solid | [3] |
| Melting Point | 144-145 °C | [3] |
| Boiling Point | 329.7 ± 22.0 °C (Predicted) | [3] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa (Predicted) | 3.08 ± 0.10 | [3] |
| SMILES String | Nc1cnc2cccnc2c1 | [4] |
| InChI | 1S/C8H7N3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,9H2 | [4] |
| InChI Key | QTNIZGZNNIWTGC-UHFFFAOYSA-N | [4] |
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for this compound are not abundantly detailed, a robust and logical pathway involves the nucleophilic aromatic substitution of a halogenated precursor. The following protocol is a representative method based on established reactivity for this class of compounds.[1]
Experimental Protocol: Synthesis via Amination
This protocol describes the synthesis of this compound from 3-bromo-1,5-naphthyridine.
Objective: To synthesize this compound.
Materials:
-
3-Bromo-1,5-naphthyridine
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (Cu₂O) (catalyst)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 3-bromo-1,5-naphthyridine (1.0 eq.), copper(I) oxide (0.1 eq.), and 1,4-dioxane.
-
Addition of Reagent: Add aqueous ammonia (10-20 eq.) to the vessel.
-
Reaction Conditions: Seal the vessel securely and heat the mixture to 140-160 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure this compound.
Caption: Synthetic workflow for this compound.
Characterization Protocols and Expected Spectral Features
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Spectrum: The spectrum should display signals corresponding to the aromatic protons on the naphthyridine core and the amine protons. Protons on the pyridine ring without the amine group will likely appear at lower field (downfield) compared to those on the amine-substituted ring. The NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.[7]
-
Expected ¹³C NMR Spectrum: The spectrum will show eight distinct carbon signals. The carbons attached to nitrogen atoms will be deshielded and appear at a lower field. The presence of the electron-donating amino group will shield the carbons at the ortho and para positions relative to the unsubstituted parent compound.
2. Infrared (IR) Spectroscopy
-
Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected IR Spectrum: As a primary aromatic amine, the spectrum is expected to show two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹ (one for asymmetric and one for symmetric stretching).[8] A strong N-H bending vibration should be visible around 1650-1580 cm⁻¹.[8] The C-N stretching for an aromatic amine is typically observed between 1335-1250 cm⁻¹.[8] Aromatic C-H and C=C stretching bands will also be present.
3. Mass Spectrometry (MS)
-
Protocol: Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Mass Spectrum: In positive ion mode ESI-MS, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 146.07.[9] GC-MS analysis would show the molecular ion [M]⁺ at m/z 145.[10]
Reactivity and Applications in Drug Discovery
The 1,5-naphthyridine nucleus is a key pharmacophore in modern drug design. Derivatives have been investigated as inhibitors of critical biological targets.
-
Topoisomerase Inhibition: Many fused 1,5-naphthyridine derivatives have demonstrated activity as Topoisomerase I (Top1) inhibitors, which is a validated mechanism for anticancer agents.[11][12] These compounds can intercalate into DNA and stabilize the Top1-DNA cleavage complex, leading to double-strand breaks and apoptosis in cancer cells.
-
Kinase Inhibition: The scaffold has been utilized to develop potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[13]
-
Antimalarial Activity: Certain 2,8-disubstituted-1,5-naphthyridines have shown dual-action antimalarial efficacy, inhibiting both Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation.[13]
The amino group at the 3-position of this compound provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by synthesizing amides, ureas, sulfonamides, or by using it as a nucleophile in coupling reactions to build more complex molecular architectures.
Caption: Logical diagram of Topoisomerase I inhibition.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-萘啶-3-胺 CAS#: 14756-77-5 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]
- 10. 1,5-Naphthyridin-2-amine | C8H7N3 | CID 589355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,5-Naphthyridin-3-amine from 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the viable synthetic pathways for the preparation of 1,5-Naphthyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate the practical application of these methods in a research and development setting.
Introduction
Two primary strategies are considered: the Skraup reaction followed by nitration and reduction, and a pathway involving halogenation and subsequent nucleophilic aromatic substitution. This guide will focus on the latter, as it appears to be a more controlled and higher-yielding approach based on available literature.
Recommended Synthetic Pathway: Halogenation and Amination
The most robust and well-documented route for the synthesis of this compound from 3-aminopyridine proceeds via a three-step sequence:
-
Skraup Synthesis of 1,5-Naphthyridine: Formation of the core heterocyclic system.
-
Bromination of 1,5-Naphthyridine: Introduction of a halogen at the 3-position to act as a leaving group.
-
Amination of 3-Bromo-1,5-naphthyridine: Nucleophilic aromatic substitution to install the desired amino group.
This pathway is illustrated in the logical diagram below.
Spectroscopic Analysis of 1,5-Naphthyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,5-Naphthyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and predicted Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided, alongside graphical representations of the analytical workflow and predicted fragmentation patterns to aid in structural elucidation and characterization.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative data from NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound was found in the searched literature. The following chemical shifts are predicted based on the analysis of the parent 1,5-naphthyridine structure and known substituent effects of an amino group on aromatic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| H-2 | ~8.8 | C-2 | ~148 |
| H-4 | ~7.9 | C-3 | ~135 (with NH₂) |
| H-6 | ~8.4 | C-4 | ~120 |
| H-7 | ~7.6 | C-4a | ~140 |
| H-8 | ~8.9 | C-5 | ~150 |
| NH₂ | ~5.5 (broad) | C-6 | ~125 |
| C-7 | ~136 | ||
| C-8 | ~145 | ||
| C-8a | ~130 |
Infrared (IR) Spectroscopy
The expected IR absorption bands for this compound are based on the characteristic frequencies for primary aromatic amines and naphthyridine ring vibrations.[1][2]
Table 2: Expected Infrared (IR) Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium - Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N/C=C Ring Stretch | 1650 - 1450 | Medium - Strong |
| N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
| N-H Wag | 910 - 665 | Broad, Strong |
Mass Spectrometry (MS)
The mass-to-charge ratios are predicted for various adducts of this compound (Molecular Formula: C₈H₇N₃, Monoisotopic Mass: 145.064 Da).
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]⁺ | 145.063 |
| [M+H]⁺ | 146.071 |
| [M+Na]⁺ | 168.053 |
| [M+K]⁺ | 184.027 |
| [M-H]⁻ | 144.057 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of solid this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[3]
-
¹H NMR Acquisition: A standard proton NMR experiment is run, typically acquiring 16 to 64 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a significantly larger number of scans is typically required.
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS or the residual solvent peak. Integration of proton signals and analysis of spin-spin coupling patterns are performed to aid in structural assignment.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a solid, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like methanol or acetonitrile, typically at a concentration of around 1 µg/mL.[3]
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source. Mass spectra are acquired in both positive and negative ion modes to observe different adducts. For fragmentation studies (MS/MS), the molecular ion of interest (e.g., m/z 146.071 for [M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID).
-
Data Analysis: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments, which helps in confirming the elemental composition and elucidating the structure.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
Predicted Mass Spectral Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for the protonated molecular ion of this compound ([M+H]⁺) under collision-induced dissociation conditions. Aromatic amines often undergo characteristic losses of small neutral molecules.[4]
References
An In-depth Technical Guide to the Friedländer and Skraup Syntheses of 1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by its derivatives.[1] This technical guide provides a comprehensive overview of two classical and enduring methods for the synthesis of the 1,5-naphthyridine core: the Friedländer annulation and the Skraup synthesis. This document details their core mechanisms, provides structured quantitative data, outlines experimental protocols, and presents visual diagrams of the reaction pathways.
The Friedländer Synthesis of 1,5-Naphthyridines
The Friedländer synthesis is a versatile and widely employed method for constructing quinoline and naphthyridine ring systems.[2] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which can be catalyzed by either acids or bases.[3] For the synthesis of 1,5-naphthyridines, a suitably substituted 3-aminopyridine, such as 3-amino-4-formylpyridine or 3-amino-4-acetylpyridine, serves as the key starting material.
Core Mechanism
The mechanism of the Friedländer synthesis can proceed through two primary pathways, largely dependent on the reaction conditions (acidic or basic catalysis).
-
Base-Catalyzed Mechanism: In the presence of a base, the active methylene compound is deprotonated to form an enolate. This enolate then undergoes an aldol-type condensation with the carbonyl group of the 2-aminopyridine derivative. Subsequent intramolecular cyclization via attack of the amino group on the newly formed carbonyl or a related iminium intermediate, followed by dehydration, yields the aromatic 1,5-naphthyridine ring system.[4]
-
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction can initiate with the formation of a Schiff base between the amino group of the pyridine and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final product.[5]
Recent advancements have focused on developing more efficient and environmentally benign protocols, including the use of green solvents, ionic liquids, and microwave-assisted synthesis.[3]
Visualization of the Friedländer Synthesis Workflow
The following diagram illustrates a general experimental workflow for the Friedländer synthesis of 1,5-naphthyridines.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of the 1,5-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, materials science, and coordination chemistry.[1][2] This bicyclic aromatic system, a diazanaphthalene, serves as a crucial building block for numerous compounds with a wide array of biological activities.[3][4] An understanding of its fundamental physical and chemical properties is essential for the rational design and synthesis of novel derivatives for therapeutic and industrial applications. This technical guide provides a comprehensive overview of the 1,5-naphthyridine core, summarizing key quantitative data, detailing experimental protocols, and visualizing important chemical and biological concepts.
Physical and Spectroscopic Properties
The parent 1,5-naphthyridine is an off-white to pale yellow crystalline solid at room temperature.[5] It is sparingly soluble in water but shows better solubility in various organic solvents.[5]
Table 1: General Physical Properties of 1,5-Naphthyridine
| Property | Value | Reference(s) |
| CAS Number | 254-79-5 | [6][7][8] |
| Molecular Formula | C₈H₆N₂ | [6][7][9] |
| Molecular Weight | 130.15 g/mol | [6][8][9] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 69 - 75 °C | [8] |
| Boiling Point | 152 °C @ 54 mmHg | [5] |
| LogP | 1.01 (Calculated for 2-methyl derivative) | [10] |
| pKa | Data not consistently available in cited literature | [5][6] |
Table 2: Spectroscopic Data for the 1,5-Naphthyridine Core
| Technique | Wavenumber (cm⁻¹), Chemical Shift (δ, ppm), or m/z | Reference(s) |
| ¹H NMR (in CDCl₃) | H2/H6: ~8.99 (dd), H4/H8: ~8.41 (dd), H3/H7: ~7.64 (dd) | [11] |
| ¹³C NMR (in CDCl₃) | 151.1, 144.0, 137.4, 124.3 | [11] |
| FT-IR (KBr Disc) | Key absorptions expected for C=C and C=N stretching in the 1600-1400 cm⁻¹ region and C-H stretching around 3000 cm⁻¹. | [5][12] |
| Mass Spec. (EI) | Molecular Ion (M⁺): 130 | [6][7] |
Chemical Properties and Reactivity
The chemical reactivity of 1,5-naphthyridine is analogous to that of quinoline, characterized by the electron-deficient nature of its heterocyclic rings.[1] This property makes the core susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution, which often requires harsh conditions. The Lewis basic nitrogen atoms can also coordinate to metal catalysts, influencing reactivity.[13]
-
Electrophilic Reactions : These reactions, such as N-alkylation or N-acylation, occur readily at the nitrogen atoms.[1] Electrophilic substitution on the carbon skeleton is less favorable than in benzene and typically requires forcing conditions.
-
Nucleophilic Aromatic Substitution (SNAr) : This is a highly effective method for functionalizing the 1,5-naphthyridine core. Halogenated derivatives, particularly at the 2-, 4-, 6-, and 8-positions, are excellent substrates for substitution with various nucleophiles like amines, alkoxides, and thiolates.[1][13]
-
Oxidation : The nitrogen atoms can be oxidized to form N-oxides, which can, in turn, activate the ring for further functionalization.[1] Additionally, reduced forms like tetrahydro-1,5-naphthyridines can be oxidized to restore aromaticity.[1]
-
Reduction : The 1,5-naphthyridine ring can be hydrogenated to yield tetrahydro-1,5-naphthyridine derivatives, often with regioselectivity depending on the catalyst and conditions.[1]
-
Metal-Catalyzed Cross-Coupling : Modern synthetic methods, especially palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are invaluable for creating C-C and C-N bonds. These reactions allow for the introduction of a wide range of substituents onto the core.[3][14]
Role in Medicinal Chemistry and Drug Development
The 1,5-naphthyridine scaffold is a cornerstone in drug discovery, with derivatives showing a remarkable range of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][15]
One prominent example is the development of 1,5-naphthyridine derivatives as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[16] The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes and its dysregulation is implicated in fibrosis and cancer.[17][18][19] Inhibitors based on the 1,5-naphthyridine core block the kinase activity of ALK5, thereby preventing the downstream phosphorylation of Smad proteins and halting the pro-fibrotic or oncogenic signaling cascade.[16][19]
Key Experimental Protocols
Protocol 4.1: Synthesis via Skraup Reaction
The Skraup synthesis is a classic and robust method for constructing the 1,5-naphthyridine core from 3-aminopyridine.[3][20][21][22]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt or nitrobenzene)
-
Sodium Hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., Chloroform)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.[21]
-
To this mixture, add glycerol followed by the oxidizing agent.[21]
-
Heat the mixture gently at first. The reaction is often exothermic and may begin to reflux without external heating.[21]
-
Once the initial vigorous reaction subsides, heat the mixture to 140-160 °C and maintain this temperature for 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[20][21]
-
After completion, allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice.[20][21]
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.[21]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).[21]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield 1,5-naphthyridine.[21]
Protocol 4.2: Spectroscopic Characterization
Accurate structural elucidation is paramount. The following are general protocols for obtaining key spectroscopic data.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the 1,5-naphthyridine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[23][24]
-
¹H NMR Acquisition : Acquire a one-dimensional proton spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.[23]
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. This may require a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) to achieve a good signal-to-noise ratio.[23][25]
-
Data Processing : Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard like tetramethylsilane (TMS) at 0 ppm.[24]
4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr).[26] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[26]
-
Background Collection : Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.[27][28]
-
Sample Acquisition : Place the sample pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality.[27]
-
Data Analysis : Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify characteristic absorption bands of the functional groups.[29]
Protocol 4.3: Functionalization via Suzuki Cross-Coupling
The Suzuki-Miyaura coupling is a premier method for introducing aryl or heteroaryl groups onto a halo-substituted 1,5-naphthyridine core.[3][14]
Materials:
-
Halo-1,5-naphthyridine (e.g., 2-bromo-1,5-naphthyridine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add the halo-1,5-naphthyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[14][30]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[30]
-
Add the anhydrous solvent, followed by the palladium catalyst (0.02-0.10 eq.).[14]
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.[14][30]
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir until TLC or LC-MS analysis indicates the consumption of the starting material.[14]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[14]
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired functionalized 1,5-naphthyridine derivative.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Page loading... [guidechem.com]
- 6. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,5-Naphthyridine [webbook.nist.gov]
- 8. 1,5-萘啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. GSRS [precision.fda.gov]
- 10. 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3 | Chemsrc [chemsrc.com]
- 11. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 12. 1,5-NAPHTHYRIDINE(254-79-5) IR Spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. iipseries.org [iipseries.org]
- 23. benchchem.com [benchchem.com]
- 24. scs.illinois.edu [scs.illinois.edu]
- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 26. scribd.com [scribd.com]
- 27. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. youtube.com [youtube.com]
Theoretical Investigations into the Electronic Structure of 1,5-Naphthyridin-3-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 1,5-Naphthyridin-3-amine. The electronic properties of such nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry and materials science. Understanding the distribution of electrons, frontier molecular orbitals, and reactivity descriptors provides crucial insights for the rational design of novel therapeutic agents and functional materials.[1][2][3][4] This document outlines the computational methodologies, presents representative data in a structured format, and illustrates the typical workflow for such theoretical investigations.
Introduction to the Electronic Landscape of this compound
The 1,5-naphthyridine scaffold is a key structural motif in numerous biologically active compounds.[1][2][3][4] The introduction of an amine group at the 3-position significantly modulates the electronic properties of the ring system, influencing its reactivity, intermolecular interactions, and potential as a pharmacological agent. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating these properties at the molecular level. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and atomic charge distributions are critical in predicting the chemical behavior and potential biological activity of the molecule.[5][6]
Computational Methodology
The following section details a typical computational protocol for investigating the electronic structure of this compound. This methodology is based on standard practices in the field of computational chemistry for organic molecules.[6]
2.1. Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and density functional theory. A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[6] The optimization process is continued until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
2.2. Electronic Property Calculations
Following successful geometry optimization, a series of calculations are performed to determine the electronic properties of the molecule. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability.[5][7][8]
-
Mulliken Atomic Charges: To understand the distribution of electron density across the molecule, Mulliken population analysis is performed. This provides insight into the electrophilic and nucleophilic sites within the molecule.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the regions of positive and negative electrostatic potential on the molecular surface, which is useful for predicting sites for intermolecular interactions.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).[6]
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for the electronic properties of this compound, as would be obtained from the computational protocol described above.
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Parameter | Value (Hartree) | Value (eV) |
| EHOMO | -0.21636 | -5.887 |
| ELUMO | -0.04344 | -1.182 |
| Energy Gap (ΔE) | 0.17292 | 4.705 |
| Ionization Potential (I) | 0.21636 | 5.887 |
| Electron Affinity (A) | 0.04344 | 1.182 |
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | (I + A) / 2 | 3.535 |
| Chemical Hardness (η) | (I - A) / 2 | 2.353 |
| Global Softness (S) | 1 / (2η) | 0.212 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.654 |
Table 3: Calculated Mulliken Atomic Charges (Selected Atoms)
| Atom | Atomic Charge (e) |
| N1 | -0.58 |
| C2 | 0.15 |
| C3 | -0.25 |
| N (Amine) | -0.85 |
| C4 | 0.12 |
| N5 | -0.62 |
| C6 | 0.08 |
| C7 | -0.11 |
| C8 | 0.05 |
Visualization of the Theoretical Workflow
The following diagram illustrates the logical workflow of a theoretical study on the electronic structure of a molecule like this compound.
Caption: Workflow for theoretical electronic structure analysis.
Conclusion
The theoretical investigation of this compound's electronic structure provides invaluable data for understanding its chemical reactivity, stability, and potential for intermolecular interactions. The computational methodologies outlined in this guide, coupled with the analysis of key electronic parameters, form a robust framework for the in-silico assessment of this and related heterocyclic compounds. This approach is fundamental in the early stages of drug discovery and materials science, enabling the prediction of molecular properties and guiding further experimental work.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]
Introduction to the biological significance of the naphthyridine scaffold
Introduction to the Naphthyridine Scaffold
The naphthyridine scaffold, a bicyclic heterocyclic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms make it a versatile pharmacophore capable of a wide range of biological activities.[3][4] Naphthyridine derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with several compounds advancing into clinical trials or becoming approved drugs.[5][6] The electronic properties of the scaffold, specifically its electron-deficient nature, allow for diverse chemical modifications, enabling the fine-tuning of structure-activity relationships (SAR) for various biological targets.[7]
Key Biological Targets and Therapeutic Applications
The therapeutic potential of naphthyridine derivatives stems from their ability to interact with a multitude of biological targets.[8] A significant area of focus has been the development of these compounds as kinase inhibitors and as agents that target DNA processes.[9][10]
1. Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The naphthyridine core serves as an excellent scaffold for designing ATP-competitive kinase inhibitors.[9][11]
-
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase implicated in cancer cell proliferation and survival.[11] Naphthyridine-based inhibitors, such as silmitasertib (CX-4945), have been developed and evaluated in clinical trials for various cancers.[11] These inhibitors typically occupy the ATP-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions.[11][12]
-
c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in oncology. Naphthyridine derivatives have been designed to inhibit c-Met, showing potent in vitro and in vivo efficacy in xenograft models.[10][13]
-
Other Kinases: The versatility of the naphthyridine scaffold has led to the development of inhibitors for a range of other kinases, including cyclin-dependent kinase 5 (CDK5), implicated in kidney diseases, and Fibroblast Growth Factor Receptor 4 (FGFR4).[9][14]
A simplified signaling pathway illustrating the role of a naphthyridine-based inhibitor targeting a protein kinase like CK2 is shown below.
Caption: Simplified signaling pathway of CK2 inhibition by a naphthyridine derivative.
2. DNA-Targeting Agents
Naphthyridine derivatives can also exert their biological effects by interacting with DNA and associated enzymes.
-
Topoisomerase II Inhibition: Some naphthyridines, like vosaroxin, function as topoisomerase II inhibitors.[15] They intercalate into DNA and stabilize the DNA-topoisomerase II complex, leading to double-strand breaks and ultimately, apoptosis in cancer cells.
-
Antibacterial Activity: The first therapeutically used naphthyridine, nalidixic acid, is an antibacterial agent that inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.[16]
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of naphthyridine derivatives is highly dependent on the substitution pattern around the core scaffold.[15][17] SAR studies are crucial for optimizing potency and selectivity.
Table 1: Cytotoxic Activity of 1,8-Naphthyridine Derivatives against Human Cancer Cell Lines [15][5]
| Compound | Substitution Pattern | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 14 | C-6 CH₃, C-2 Naphthyl | 1.1 | 0.2 | 8.2 |
| 15 | C-5,7-di-CH₃, C-2 Naphthyl | 0.9 | 0.3 | 6.5 |
| 16 | C-7 CH₃, C-2 Naphthyl | 0.7 | 0.1 | 5.1 |
| Colchicine | (Reference) | 1.2 | 0.3 | 9.8 |
Data shows that methyl substitution at the C-6 or C-7 positions generally enhances cytotoxic activity compared to substitution at the C-5 position. Compound 16, with a methyl group at C-7 and a naphthyl ring at C-2, demonstrated the most potent activity across the tested cell lines.[15]
Table 2: Kinase Inhibitory Activity of Naphthyridine Analogues [11][18]
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| CX-4945 | CK2α | 1 | 180-240 |
| Compound 2 | CK2α | ≤ 3 | 200-920 |
| SGC-CK2-1 | CK2α | - | 19-36 |
These data highlight the potent inhibition of CK2 by naphthyridine-based compounds. While biochemical assays show nanomolar potency, cellular assays often require higher concentrations to achieve a similar effect, reflecting factors like cell permeability and off-target effects.[11]
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are essential.
1. General Synthesis of Naphthyridine Derivatives (Friedländer Annulation) [6][19]
The Friedländer synthesis is a common and versatile method for constructing the naphthyridine core.[6]
Caption: General workflow for the Friedländer synthesis of naphthyridines.
-
Procedure:
-
Reaction Setup: In a round-bottom flask, a 2-aminoaryl aldehyde or ketone (1 equivalent) is combined with a compound containing an α-methylene group (1-1.2 equivalents) in a suitable solvent (e.g., water, ethanol) or under solvent-free conditions.[6]
-
Catalysis: A catalyst, such as an acid or base (e.g., choline hydroxide, CeCl₃·7H₂O), is added to the mixture.[6]
-
Reaction: The mixture is heated (e.g., 50-100°C) or ground at room temperature for a specified time (typically 2-6 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).[6][19]
-
Work-up: Upon completion, the reaction mixture is cooled. The precipitated product is collected by filtration and washed with a suitable solvent (e.g., cold water).[6]
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired naphthyridine derivative.[19]
-
2. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [19][20]
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[19]
-
Materials:
-
Target kinase and its specific substrate
-
Naphthyridine inhibitor stock solution (in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white plates
-
-
Procedure:
-
Compound Preparation: Serial dilutions of the naphthyridine inhibitor are prepared.
-
Reaction Setup: The diluted inhibitor (or DMSO for control) is added to the wells of a 384-well plate, followed by a mixture of the target kinase and its substrate. The plate is pre-incubated for 15-30 minutes.[19]
-
Kinase Reaction: The reaction is initiated by adding ATP solution and incubated at 30°C for 60 minutes.[19]
-
Reaction Termination: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[19]
-
Signal Generation: Kinase Detection Reagent is added to convert the produced ADP into ATP, which then generates a luminescent signal.[19]
-
Data Analysis: Luminescence is measured with a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[20]
-
The naphthyridine scaffold is a truly "privileged" structure in medicinal chemistry, offering a robust and adaptable framework for the development of novel therapeutics.[4][17] Its derivatives have demonstrated significant activity against a wide array of biological targets, particularly in the fields of oncology and infectious diseases.[15][21][22] The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and improved naphthyridine-based drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. benchchem.com [benchchem.com]
- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Starting materials and reagents for 1,5-Naphthyridin-3-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-Naphthyridin-3-amine, a key heterocyclic scaffold of interest in medicinal chemistry. The guide details a robust two-step synthetic pathway, commencing with the preparation of a halogenated intermediate, 3-bromo-1,5-naphthyridine, via a modified Skraup reaction, followed by its subsequent amination. This document furnishes detailed experimental protocols, tabulated quantitative data for clarity, and a visualization of a relevant biological signaling pathway where 1,5-naphthyridine derivatives have shown inhibitory activity.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Synthesis of 3-bromo-1,5-naphthyridine. This initial step involves the cyclization of 3-amino-5-bromopyridine with glycerol in the presence of an acid catalyst and an oxidizing agent. The modified Skraup reaction is a reliable method for constructing the 1,5-naphthyridine core.[1][2]
-
Step 2: Amination of 3-bromo-1,5-naphthyridine. The introduction of the amino group at the C-3 position is accomplished through a nucleophilic aromatic substitution reaction. This can be achieved via direct amination with ammonia or through a palladium-catalyzed Buchwald-Hartwig amination for a more controlled and often higher-yielding process.
Experimental Protocols
Step 1: Synthesis of 3-bromo-1,5-naphthyridine
This protocol is adapted from the modified Skraup synthesis, which has demonstrated efficacy in preparing substituted 1,5-naphthyridines.[1][2]
Materials:
-
3-Amino-5-bromopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (oxidizing agent)
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (drying agent)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.
-
To this mixture, add 3-amino-5-bromopyridine and sodium m-nitrobenzenesulfonate.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours, with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 3-bromo-1,5-naphthyridine by column chromatography on silica gel.
Step 2: Amination of 3-bromo-1,5-naphthyridine
Two effective methods for the amination of the halo-naphthyridine intermediate are presented below.
This method involves the direct reaction of 3-bromo-1,5-naphthyridine with ammonia under pressure.
Materials:
-
3-bromo-1,5-naphthyridine
-
Aqueous ammonia (concentrated)
-
Copper(I) oxide (optional, as a catalyst)
-
A sealed reaction vessel (e.g., a pressure bomb or a sealed tube)
Procedure:
-
Place 3-bromo-1,5-naphthyridine and concentrated aqueous ammonia in a sealed reaction vessel. A catalytic amount of copper(I) oxide can be added to facilitate the reaction.
-
Seal the vessel and heat it to a temperature typically ranging from 150 to 200 °C for several hours. The optimal time and temperature should be determined by monitoring the reaction.
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Extract the reaction mixture with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative for the amination. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or LHMDS (lithium bis(trimethylsilyl)amide) can be used.
Materials:
-
3-bromo-1,5-naphthyridine
-
Benzophenone imine (ammonia equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst
-
Xantphos or another suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or dioxane (reaction solvent)
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-1,5-naphthyridine, benzophenone imine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene or dioxane to the Schlenk tube.
-
Seal the tube and heat the reaction mixture, typically between 80 and 110 °C, for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add aqueous hydrochloric acid to the reaction mixture and stir to hydrolyze the intermediate imine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Quantitative Data Summary
The following table summarizes the typical starting materials, reagents, and conditions for the synthesis of this compound. Please note that yields are variable and depend on the specific reaction scale and optimization.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Amino-5-bromopyridine | Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate | None (neat) | 120-130 | 2-3 | 45-60 |
| 2A | 3-bromo-1,5-naphthyridine | Aqueous Ammonia, Cu₂O (optional) | Water | 150-200 | 12-24 | 40-70 |
| 2B | 3-bromo-1,5-naphthyridine | Benzophenone imine, Pd(OAc)₂, Xantphos, NaOtBu | Toluene/Dioxane | 80-110 | 12-24 | 60-90 |
Biological Context and Signaling Pathway
Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[3][4][5] The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in several diseases, including cancer. The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by a 1,5-naphthyridine derivative.
Caption: TGF-β signaling pathway and inhibition by a 1,5-naphthyridine derivative.
The workflow for the synthesis of this compound can be visualized as a two-step process, starting from commercially available precursors.
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The 1,5-Naphthyridine Core: A Technical Guide to Key Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a bioisostere of quinoline and naphthalene, its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of two nitrogen atoms in the bicyclic system renders it electron-deficient, which profoundly influences its reactivity and provides unique opportunities for functionalization. This technical guide provides an in-depth overview of the core reactions involving the 1,5-naphthyridine ring system, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key chemical pathways.
Electrophilic Aromatic Substitution
Due to the electron-deficient nature of the pyridine rings, electrophilic aromatic substitution on the carbon atoms of the 1,5-naphthyridine core is generally challenging and often requires harsh conditions. However, substitution at the nitrogen atoms (N-alkylation) is a facile and common transformation. Halogenation is also a key reaction, providing crucial intermediates for further functionalization.
N-Alkylation
N-alkylation introduces substituents at one or both of the ring nitrogens, typically proceeding via an SN2 mechanism. This reaction can be used to generate N-alkylated products or quaternary ammonium salts, which can significantly alter the molecule's solubility, metabolic stability, and biological activity.[1]
-
Materials:
-
4-Methoxy-1,5-naphthyridine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Anhydrous Diethyl ether
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Methoxy-1,5-naphthyridine (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.
-
Add the alkyl halide (1.1 - 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture. Depending on the reactivity of the alkyl halide, heating to 50-100 °C may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Precipitate the product by adding anhydrous diethyl ether to the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with diethyl ether to remove impurities.
-
Dry the product under vacuum to obtain the pure 1-alkyl-4-methoxy-1,5-naphthyridin-1-ium halide salt.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Halogenation (Bromination)
Bromination of the 1,5-naphthyridine ring is a key transformation for producing versatile intermediates for cross-coupling reactions. The reaction typically occurs at the 3- and/or 7-positions.
-
Materials:
-
1,5-Naphthyridine
-
Bromine (Br₂)
-
Acetic Acid
-
-
Procedure:
-
Dissolve 1,5-naphthyridine in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the bromo-1,5-naphthyridine derivative.
-
| Reagent 1 | Reagent 2 | Solvent | Product(s) | Ref. |
| 1,5-Naphthyridine | Br₂ | Acetic Acid | 3-Bromo-1,5-naphthyridine | [2] |
| 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | N-Bromosuccinimide (NBS) | N/A | 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | [2] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient character of the 1,5-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present at an activated position (e.g., C2, C4, C6, C8). This is one of the most powerful methods for functionalizing this ring system.
-
Materials:
-
4-Chloro-1,5-naphthyridine
-
Sodium methoxide (1.5-2.0 equivalents)
-
Anhydrous Methanol
-
Chloroform or Ethyl Acetate
-
Brine
-
-
Procedure:
-
Dissolve 4-chloro-1,5-naphthyridine (1.0 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the mixture at reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Take up the residue in water and extract with chloroform or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1,5-naphthyridine.
-
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halo-1,5-naphthyridines, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting a halo-1,5-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[2]
-
Materials:
-
3-Bromo-1,5-naphthyridine (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.)
-
Degassed Toluene and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Celite®
-
-
Procedure:
-
In a Schlenk tube, combine 3-bromo-1,5-naphthyridine, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water to the tube.
-
Add the palladium catalyst to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor consumption of the starting material by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80-90 | 91 | [3] |
| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Varies | [2] |
| 4,8-Dibromo-1,5-naphthyridine | Arylboronic acid (2.5 eq.) | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | Varies | [2] |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, coupling halo-1,5-naphthyridines with a wide variety of primary and secondary amines using a palladium catalyst, a phosphine ligand, and a base.[4]
-
Materials:
-
2-Chloro-1,5-naphthyridine (1.0 mmol)
-
Desired amine (1.2 mmol)
-
Cesium carbonate (1.4 mmol) or Sodium tert-butoxide (1.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XantPhos (0.04 mmol, 4 mol%)
-
Anhydrous Toluene or Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine, the amine, base, palladium(II) acetate, and XantPhos.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor reaction completion by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Cycloaddition Reactions
[4+2] cycloaddition reactions, such as the Povarov reaction, are effective methods for synthesizing tetrahydro-1,5-naphthyridine derivatives. These reactions typically involve the condensation of a 3-aminopyridine with an aldehyde to form an imine, which then reacts with an alkene or alkyne.[5]
Povarov-Type Reaction
The aza-Diels-Alder (Povarov) reaction can be used to construct the 1,5-naphthyridine skeleton, often leading to tetrahydro-derivatives which can be subsequently aromatized. The reaction is typically catalyzed by a Lewis acid.[5]
This guide provides a foundational overview of the key reactive pathways available for the modification of the 1,5-naphthyridine core. The protocols and data presented herein are intended to serve as a starting point for researchers in the design and execution of synthetic strategies targeting novel derivatives for drug discovery and materials science applications.
References
Methodological & Application
Application Note and Protocol: Synthesis and Evaluation of 1,5-Naphthyridin-3-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,5-Naphthyridin-3-amine derivatives, a promising class of kinase inhibitors, and their subsequent evaluation in in-vitro kinase assays.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they have emerged as a major class of therapeutic targets. The 1,5-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases such as TGF-β type I receptor (ALK5), Spleen Tyrosine Kinase (SYK), and c-Met.[1][2][3] This protocol outlines a general synthetic route to this compound derivatives and a standard method for assessing their kinase inhibition potency.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, typically starting from a substituted 3-aminopyridine. A common strategy involves the construction of the 1,5-naphthyridine core followed by the introduction of the 3-amino group. One established method is the Skraup reaction to form the naphthyridine ring, followed by halogenation and subsequent nucleophilic aromatic substitution to introduce the desired amine functionality.[4][5]
Synthetic Workflow
References
- 1. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,5-Naphthyridin-3-amine in Antibacterial and Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,5-Naphthyridin-3-amine and its derivatives in antibacterial and antifungal research. This document outlines the background, potential mechanisms of action, detailed experimental protocols for antimicrobial susceptibility testing, and a summary of reported efficacy data.
Introduction to 1,5-Naphthyridines
Naphthyridines are heterocyclic compounds comprised of two fused pyridine rings.[1] The 1,5-naphthyridine scaffold, in particular, has attracted considerable attention in medicinal chemistry due to the wide-ranging biological activities exhibited by its derivatives.[1][2] Both natural and synthetic compounds featuring this core structure have demonstrated a broad spectrum of pharmacological properties, including potent antibacterial and antifungal activities.[1][2] This has spurred investigations into their potential as novel therapeutic agents to combat infectious diseases, including those caused by multidrug-resistant pathogens.[2]
Mechanism of Action
The antimicrobial mechanism of 1,5-naphthyridine derivatives can vary. Some compounds are known to target essential bacterial processes. A key antibacterial mechanism for certain 1,5-naphthyridine compounds is the inhibition of the FtsZ protein, which is crucial for bacterial cell division.[1] By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, leading to bacterial filamentation and eventual cell death.[1] Other derivatives act as novel bacterial topoisomerase inhibitors (NBTIs), targeting both DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[2] This mode of action is distinct from that of fluoroquinolones, offering a potential advantage against resistant strains.[2]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of 1,5-naphthyridine derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[1] The tables below summarize reported MIC values for representative 1,5-naphthyridine derivatives against various bacterial and fungal strains. Note: Data for the parent compound this compound is limited in publicly available literature; therefore, data for representative derivatives are presented.
Table 1: Antibacterial Activity of 1,5-Naphthyridine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A | 1.02 | >128 | >128 | [2] |
| Derivative B | 0.5 | 64 | 128 | [2] |
| Derivative C | 2.5 | >100 | >100 | [3] |
| Derivative D | 5.0 | >100 | >100 | [3] |
Table 2: Antifungal Activity of 1,5-Naphthyridine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Derivative E | 35.5 - 75.5 | 35.5 - 75.5 | [4] |
| Derivative F | Moderate Activity | Moderate Activity | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method (Antibacterial)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
This compound or its derivatives
-
Sterile 96-well U-bottom or flat-bottom microtiter plates[6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)[6]
Procedure:
-
Preparation of Test Compound: Dissolve the 1,5-naphthyridine compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest desired test concentration.[6]
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[6]
-
Serial Dilution: Add 100 µL of the prepared test compound solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[6] Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[6]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture on a non-selective agar plate. Suspend colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension within 15 minutes of its preparation.[7] The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7] This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method (Antifungal)
This protocol is adapted from CLSI document M27 for yeasts and M38-A2 for molds.[8][9]
Materials:
-
This compound or its derivatives
-
Sterile 96-well U-bottom microtiter plates[8]
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Fungal strains for testing (e.g., Candida albicans ATCC 90028, Aspergillus flavus ATCC 204304)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the 1,5-naphthyridine compound in DMSO. Prepare serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plates as described in the antibacterial protocol.[9]
-
Inoculum Preparation:
-
Yeasts: From a 24-hour culture on Sabouraud Dextrose Agar, suspend colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard and then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
Molds: From a 7-day old culture, harvest conidia by flooding the agar surface with sterile saline. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.[8]
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts, 72 hours for Cryptococcus spp., and 46-72 hours for most molds.[8][10]
-
Interpretation of Results: The MIC endpoint is determined based on the significant reduction in growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity. For amphotericin B, it is the lowest concentration with no visible growth.[11]
Visualizations
Caption: Workflow for MIC Determination.
Caption: Potential Mechanisms of Action.
References
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,5-Naphthyridin-3-amine as a Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of an amino group at the 3-position, yielding 1,5-Naphthyridin-3-amine, provides a key vector for chemical modification, enabling the synthesis of potent and selective modulators of various biological targets. This document provides a comprehensive overview of the application of the this compound scaffold, with a focus on its use in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.
Introduction to this compound in Drug Discovery
The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound, offers a rigid and planar backbone that can be strategically functionalized to interact with the active sites of enzymes and receptors. The 3-amino substituent serves as a versatile handle for the introduction of diverse chemical moieties through reactions such as acylation, alkylation, and coupling reactions. This allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity.
Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention.
Key Therapeutic Areas and Molecular Targets
The this compound scaffold has been successfully employed in the development of inhibitors for several important kinase families, including:
-
Spleen Tyrosine Kinase (SYK): A key mediator of signaling in various immune cells, SYK is a validated target for the treatment of autoimmune and inflammatory disorders, as well as certain B-cell malignancies.
-
Janus Kinases (JAKs): This family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a critical role in cytokine signaling. Inhibitors of JAKs are effective in treating a range of inflammatory and autoimmune diseases.
-
Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): ALK5 is a serine/threonine kinase that plays a central role in fibrosis and cancer progression.
-
Topoisomerases: While not kinases, these enzymes are critical for DNA replication and are important targets in cancer therapy. Some 1,5-naphthyridine derivatives have shown inhibitory activity against topoisomerase I.[1]
Quantitative Data on 1,5-Naphthyridine Derivatives
The following table summarizes the inhibitory activities of representative 1,5-naphthyridine derivatives against various molecular targets.
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Reference |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [2] |
| 5,7-disubstituted[1][2]naphthyridines | Spleen Tyrosine Kinase (SYK) | Potent inhibition noted | [3] |
| Phenyl- and indeno-1,5-naphthyridines | Topoisomerase I (Top1) | Exhibited inhibitory effect | [1] |
| 2,8-disubstituted-1,5-naphthyridines | Plasmodium protein kinases (PKs) | In vitro antiplasmodial activity | [4] |
Experimental Protocols
Synthesis of the this compound Scaffold
A common synthetic route to the 1,5-naphthyridine core involves the Skraup reaction or the Friedländer annulation starting from 3-aminopyridine derivatives. The following protocol is a representative example for the synthesis of the this compound scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
3-Aminopyridine
-
Glycerol
-
Sulfuric acid
-
Iron(II) sulfate
-
Sodium hydroxide
-
Organic solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Catalyst Addition: Add iron(II) sulfate as a catalyst to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto ice and neutralize with a concentrated solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,5-naphthyridine.
-
Amination: The 1,5-naphthyridine can be subsequently functionalized to introduce the 3-amino group. This can be achieved through a multi-step process involving nitration at the 3-position followed by reduction of the nitro group to an amine. Alternatively, halogenation at the 3-position followed by nucleophilic aromatic substitution with an amine source can be employed.[4][5]
Biological Evaluation of this compound Derivatives
The following protocols describe general methods for evaluating the kinase inhibitory activity of compounds based on the this compound scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the in vitro potency of a this compound derivative against a specific target kinase.
Materials:
-
This compound derivative (test compound)
-
Target kinase and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Reaction Setup: To the wells of a 384-well plate, add the test compound or vehicle (DMSO) control.
-
Enzyme and Substrate Addition: Add the target kinase and its corresponding substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Assay for Inhibition of Cellular Phosphorylation
This protocol assesses the ability of a this compound derivative to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase of interest
-
Cell culture medium and supplements
-
This compound derivative (test compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the downstream substrate
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle (DMSO) control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of the substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate. Calculate the ratio of phosphorylated to total protein and determine the IC50 value for the inhibition of cellular phosphorylation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound-based kinase inhibitors.
Caption: SYK Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: Synthetic Workflow for this compound Derivatives.
Caption: Biological Evaluation Workflow for Kinase Inhibitors.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of Halo-1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry for the functionalization of heterocyclic scaffolds such as the 1,5-naphthyridine core, a privileged structural motif in many biologically active compounds. The introduction of an alkynyl moiety can significantly alter the pharmacological profile of a molecule, making the Sonogashira coupling a valuable tool in drug discovery and development.[1]
These application notes provide a detailed experimental protocol for the Sonogashira coupling of halo-1,5-naphthyridines. The procedure is based on established methods for the coupling of halo-heterocycles and should be considered a general guideline that may require optimization for specific substrates.
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Quantitative Data
The following table summarizes representative quantitative data for the Sonogashira coupling of various halo-pyridines, which can serve as a reference for the expected reactivity of the structurally related halo-1,5-naphthyridines. Optimization of reaction conditions is crucial to achieve high yields for specific substrates.
| Entry | Halo-heterocycle | Alkyne | Pd-Catalyst (mol%) | Cu(I)-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | 95 |
| 2 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | 92 |
| 3 | 4-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | 94 |
| 4 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | 85 |
| 5 | 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | 88 |
| 6 | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | neat | 120 | 0.5 | 82 |
Note: Data for halo-pyridines are presented as representative examples.[4][5] Yields are for isolated products.
Experimental Protocols
General Protocol for the Sonogashira Coupling of a Halo-1,5-Naphthyridine
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a halo-1,5-naphthyridine with a terminal alkyne.
Materials:
-
Halo-1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine or 3-bromo-1,5-naphthyridine) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Reagents and solvents for workup and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or sealed tube, add the halo-1,5-naphthyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous and degassed solvent (e.g., DMF or THF) via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the halo-1,5-naphthyridine.
-
Add the amine base (2.0-3.0 equiv) via syringe.
-
Finally, add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe while stirring.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific halo-1,5-naphthyridine and alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkynyl-1,5-naphthyridine.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of 1,5-Naphthyridin-3-amine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 1,5-naphthyridin-3-amine analogs, a promising class of compounds in cancer research. The protocols outlined below detail the chemical synthesis, cellular activity assessment, and mechanistic studies relevant to the development of these molecules as potential therapeutic agents.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] In the context of oncology, 1,5-naphthyridine analogs have emerged as potent inhibitors of various protein kinases and other key cellular targets.[2][3] Specifically, the introduction of an amino group at the 3-position can provide a crucial interaction point with target proteins, making this compound a key pharmacophore for the development of novel anticancer agents. These analogs have shown promise in targeting critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.[4][5][6]
Synthesis of this compound Analogs
A robust and versatile method for the synthesis of this compound analogs is the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between a halo-1,5-naphthyridine and an amine.
Protocol: Buchwald-Hartwig Amination for 3-Amino-1,5-naphthyridine Synthesis
This protocol describes a general procedure for the synthesis of this compound from 3-bromo-1,5-naphthyridine.
Materials:
-
3-Bromo-1,5-naphthyridine
-
Ammonia source (e.g., ammonia solution, benzophenone imine as an ammonia surrogate) or primary/secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Palladium(II) acetate)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromo-1,5-naphthyridine (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.4 mmol). If using a solid amine, add it at this stage.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (5 mL). If using a liquid amine or ammonia solution, add it (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired this compound analog.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Biological Evaluation of this compound Analogs
The anticancer potential of the synthesized analogs is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well flat-bottom sterile microplates
-
Synthesized this compound analogs dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10][11][12]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data and Structure-Activity Relationship (SAR)
The following table summarizes the cytotoxic activity of a series of naphthyridine derivatives against various cancer cell lines. This data is crucial for establishing a structure-activity relationship (SAR) to guide the design of more potent analogs.
| Compound | R¹ | R² | Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | Naphthyl | HeLa | 0.7 | [13] |
| 2 | H | Naphthyl | HL-60 | 0.1 | [13] |
| 3 | H | Naphthyl | PC-3 | 5.1 | [13] |
| 4 | CH₃ | Naphthyl | HeLa | - | [13] |
| 5 | CH₃ | Naphthyl | HL-60 | - | [13] |
| 6 | CH₃ | Naphthyl | PC-3 | - | [13] |
| 7 | - | - | A549 | 1.39 | [14] |
| 8 | - | - | WI-38 | 21.13 | [14] |
Note: The structures for compounds 1-6 are based on a general naphthyridine core with substitutions at C-2 and C-7. The IC₅₀ values for compounds 4-6 were reported as being more potent than colchicine but specific values were not provided in the abstract. Compound 7 is a dual PI3K/mTOR inhibitor with a naphthyridine-related core. Compound 8 is a non-cancerous cell line to assess selectivity.
Mechanistic Studies: Targeting the PI3K/AKT/mTOR Signaling Pathway
Many 1,5-naphthyridine analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer therapy.[15][16]
In Vitro Kinase Assay Protocol
To determine if the synthesized analogs directly inhibit PI3K or mTOR, an in vitro kinase assay can be performed.
Materials:
-
Recombinant human PI3K or mTOR enzyme
-
Kinase-specific substrate (e.g., PIP₂ for PI3K)
-
ATP
-
Kinase assay buffer
-
Synthesized this compound analogs
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. Prepare serial dilutions of the inhibitor compounds.
-
Kinase Reaction: In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Visualizations
Synthetic Workflow for this compound Analogs
Caption: General workflow for the synthesis of this compound analogs.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the cytotoxicity of analogs using the MTT assay.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 1,5-naphthyridine analog.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/mTOR-IN-17_TargetMol [targetmol.com]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 16. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,5-Naphthyridin-3-amine Derivatives as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 1,5-Naphthyridin-3-amine derivatives as potent inhibitors of human Topoisomerase I (Top1), a validated target for cancer therapy.
Introduction
Human Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.[1] Due to their elevated expression in tumor cells, inhibitors of Top1 have emerged as effective anticancer agents.[2] The camptothecin class of drugs are well-known Top1 inhibitors; however, their clinical utility is often limited by factors such as chemical instability and acquired resistance.[1][2]
The 1,5-naphthyridine scaffold has garnered significant interest as a promising framework for the development of novel, non-camptothecin Top1 inhibitors.[3] Derivatives of this compound, in particular, have demonstrated potent antiproliferative activities and Top1 inhibitory effects, making them a compelling area of research for next-generation cancer therapeutics.[3][4]
Mechanism of Action: Topoisomerase I Inhibition
This compound derivatives primarily act as Top1 poisons. They exert their cytotoxic effects by intercalating into the DNA-Top1 cleavage complex. This ternary complex formation stabilizes the single-strand DNA break, preventing the religation step of the Top1 catalytic cycle. The accumulation of these stalled cleavage complexes leads to DNA damage, replication fork collapse, and ultimately, apoptosis in rapidly dividing cancer cells.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation and N-Acylation of the 1,5-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the N-alkylation and N-acylation of the 1,5-naphthyridine core, a critical scaffold in medicinal chemistry. The protocols and data presented herein are intended to guide the synthesis of novel 1,5-naphthyridine derivatives for applications in drug discovery and development.
Introduction
The 1,5-naphthyridine ring system is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2][3] Functionalization of the nitrogen atoms within this core through N-alkylation and N-acylation offers a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, including their solubility, metabolic stability, and target-binding affinity.[4] However, the electron-deficient nature of the 1,5-naphthyridine ring, owing to the presence of two nitrogen atoms, can present challenges in achieving efficient and regioselective functionalization.[5] These application notes provide an overview of common methods and detailed protocols to overcome these challenges.
N-Alkylation of the 1,5-Naphthyridine Core
N-alkylation of 1,5-naphthyridines typically proceeds via a nucleophilic attack of a nitrogen atom on an alkyl halide. The reaction can lead to the formation of a quaternary ammonium salt, or with the use of a base, a neutral N-alkylated product.[1][4]
General Reaction Scheme
The nitrogen atoms of the 1,5-naphthyridine ring act as nucleophiles, reacting with alkyl halides in an SN2 reaction. In the absence of a base, a quaternary salt is formed. When a base is present, it facilitates the deprotonation of the intermediate, yielding the neutral N-alkylated product.
Caption: General scheme for the N-alkylation of the 1,5-naphthyridine core.
Experimental Protocol: N-Alkylation of 1,5-Naphthyridinones
This protocol is adapted from a general procedure for the N-alkylation of 1,5-naphthyridinones.[1]
Materials:
-
1,5-Naphthyridinone derivative (1.0 eq)
-
Alkyl halide (e.g., 2-bromoethanol, 1-bromooctane) (1.1 - 2.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1,5-naphthyridinone derivative and cesium carbonate.
-
Add anhydrous DMF to dissolve/suspend the reactants.
-
Add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at a temperature between 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: N-Alkylation of 1,5-Naphthyridine Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Naphthyridinone | 2-Bromoethanol | Cs₂CO₃ | DMF | 60 | 12 | 85 | [6] in[1] |
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs₂CO₃ | DMF | 80 | 24 | 70 | [7] in[1] |
| 4-Methoxy-1,5-naphthyridine | Methyl iodide | - | DMF | RT - 100 | Varies | N/A | [4] |
| Tetrahydro-1,5-naphthyridine | Various electrophiles | Varies | Varies | Varies | Varies | Library | [8] in[1] |
N-Acylation of the 1,5-Naphthyridine Core
N-acylation introduces an acyl group onto a nitrogen atom of the 1,5-naphthyridine core, typically using an acyl chloride or acid anhydride as the acylating agent. This modification can significantly alter the electronic and steric properties of the molecule.
General Reaction Scheme
The N-acylation of the 1,5-naphthyridine core proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. A base is often used to neutralize the acidic byproduct.
Caption: Experimental workflow for the N-acylation of the 1,5-naphthyridine core.
Experimental Protocol: General N-Acylation
This is a general protocol that can be adapted for the N-acylation of 1,5-naphthyridine derivatives using an acyl chloride.[9]
Materials:
-
1,5-Naphthyridine derivative (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Base (e.g., pyridine, triethylamine) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 1,5-naphthyridine derivative and the base in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride in the same anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product or quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation: N-Acylation Conditions for Heterocyclic Amines
While specific examples for the 1,5-naphthyridine core are not abundant in the initial literature survey, the following table provides general conditions for the N-acylation of other heterocyclic amines, which can serve as a starting point for optimization.[9]
| Amine Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH₂Cl₂ | RT | 3 | 94 | |
| 5-Chloro-1,3,4-thiadiazol-2-amine | Acetyl chloride | Pyridine | DCM | RT | 4 | 85 | [9] |
| 5-Chloro-1,3,4-thiadiazol-2-amine | Acetic anhydride | Acetic Acid | Reflux | 3 | 90 | [9] |
Applications in Drug Development
The functionalization of the 1,5-naphthyridine core through N-alkylation and N-acylation is a key strategy in the development of new therapeutic agents. These modifications can enhance the drug-like properties of the compounds and are instrumental in structure-activity relationship (SAR) studies. Derivatives of 1,5-naphthyridine have shown a wide range of biological activities, including as inhibitors of TGF-beta type I receptor and as topoisomerase I-targeting antitumor agents.
Caption: Role of N-alkylation and N-acylation in the drug development pipeline.
Troubleshooting and Optimization
-
Low Yields in N-Alkylation: If yields are low, consider increasing the reaction temperature, using a stronger base, or switching to a more polar aprotic solvent like DMSO.[4] Ensure all reagents and solvents are anhydrous.
-
Regioselectivity Issues: The two nitrogen atoms in the 1,5-naphthyridine ring can lead to mixtures of isomers.[5] Careful control of reaction conditions (temperature, solvent, and stoichiometry of reagents) can help improve regioselectivity. The use of directing groups on the naphthyridine core can also guide the reaction to a specific nitrogen.
-
Side Reactions: In some cases, C-alkylation can compete with N-alkylation, especially with electron-rich naphthyridine systems.[4] Monitoring the reaction closely and adjusting conditions can help minimize this.
-
Catalyst Deactivation in Other Functionalizations: For other metal-catalyzed reactions on the 1,5-naphthyridine core, the Lewis basic nitrogen atoms can coordinate to the metal catalyst, leading to deactivation.[5] The choice of ligand is crucial to mitigate this effect.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]naphthyridines as novel topoisomerase I-targeting antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-1,8-Naphthyridine as a Ligand in Metal Complex Formation
Note to the Reader: Due to the limited availability of published research on the specific use of 1,5-naphthyridin-3-amine as a ligand for metal complex formation, this document provides detailed application notes and protocols for a closely related and well-documented analogue: 2-amino-1,8-naphthyridine and its derivatives . This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with aminonaphthyridine-based ligands.
Introduction
2-Amino-1,8-naphthyridine and its substituted derivatives are versatile heterocyclic ligands in coordination chemistry. The presence of multiple nitrogen donor atoms—the two ring nitrogens of the 1,8-naphthyridine core and the exocyclic amino group—allows for a variety of coordination modes, including monodentate, bidentate chelation, and bridging between metal centers.[1] These ligands have garnered significant interest due to the diverse biological activities[2][3] and catalytic applications[4][5] of their corresponding metal complexes. The electronic properties of the metal center can be fine-tuned by modifying the substituents on the naphthyridine scaffold.
This document outlines the synthesis, characterization, and potential applications of metal complexes featuring 2-amino-1,8-naphthyridine-based ligands, with a focus on a representative Manganese(I) complex.
Applications
Metal complexes of 2-amino-1,8-naphthyridine derivatives have shown potential in several key areas:
-
Homogeneous Catalysis: These complexes can act as catalysts in a range of organic transformations. For instance, a protic Mn(I) complex bearing a 2-amino-7-methyl-1,8-naphthyridine-derived ligand has demonstrated efficiency in the α-alkylation of ketones with primary alcohols.[4] The presence of a proton-responsive hydroxyl group on the ligand scaffold plays a crucial role in the catalytic cycle.
-
Medicinal Chemistry and Drug Development: The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Metal complexes incorporating these ligands are being explored for their potential as therapeutic agents. For example, dimers of 2-amino-1,8-naphthyridine have been shown to bind to DNA and RNA, suggesting their potential in targeting nucleic acids.[6][7]
-
Materials Science: The photophysical properties of 1,8-naphthyridine derivatives and their metal complexes make them candidates for applications in materials science, such as in the development of fluorescent probes and sensors.[8]
Experimental Protocols
Synthesis of a Representative Ligand: 7-Hydroxy-2-methyl-1,8-naphthyridine-N-oxide
This protocol is adapted from the synthesis of a precursor to a catalytically active Manganese(I) complex.[4]
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of a 2-amino-1,8-naphthyridine derivative.
Materials:
-
2,6-Diaminopyridine
-
ortho-Phosphoric acid (H₃PO₄)
-
4,4-Dimethoxybutan-2-one
-
Ammonia solution (25% aq.)
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄), 40%
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Pressure-equalizing addition funnel
-
Stirring plate and magnetic stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 2-Amino-7-methyl-1,8-naphthyridine
-
Dissolve 2,6-diaminopyridine (3.0 g, 27.5 mmol) in 35 mL of ortho-phosphoric acid in a 100 mL round-bottom flask at room temperature.
-
Heat the mixture to 90°C in an oil bath under a nitrogen atmosphere.
-
Slowly add 4,4-dimethoxybutan-2-one (3.75 mL, 28.2 mmol) using a pressure-equalizing addition funnel.
-
Increase the temperature to 100°C and stir for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add ammonia solution until the pH of the solution reaches 8.
-
Extract the aqueous solution with chloroform.
-
Concentrate the organic layer using a rotary evaporator to yield a brown solid of 2-amino-7-methyl-1,8-naphthyridine.
Step 2: Synthesis of 7-Hydroxy-2-methyl-1,8-naphthyridine-N-oxide
-
Dissolve 2-amino-7-methyl-1,8-naphthyridine (1.6 g, 10 mmol) in 15 mL of 40% H₂SO₄ in a reaction vessel cooled to 0°C.
-
Slowly add an aqueous solution of sodium nitrite (1.0 g, 15 mmol) with vigorous stirring, maintaining the temperature at 0°C.
-
Allow the reaction to proceed to completion.
-
The resulting product, 7-hydroxy-2-methyl-1,8-naphthyridine-N-oxide, can be isolated and purified using standard techniques.[4]
Synthesis of a Representative Metal Complex: [Mn(L)(CO)₃Br]
This protocol describes the synthesis of a Manganese(I) complex using a 2-amino-1,8-naphthyridine-derived ligand (L).
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a Mn(I) complex.
Materials:
-
Pentacarbonylmanganese(I) bromide (Mn(CO)₅Br)
-
2-Amino-1,8-naphthyridine-derived ligand (e.g., 7-hydroxy-2-methyl-1,8-naphthyridine-N-oxide)
-
Anhydrous toluene
-
Schlenk flask
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 2-amino-1,8-naphthyridine-derived ligand in anhydrous toluene.
-
Add an equimolar amount of Mn(CO)₅Br to the solution.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The complex can be further purified by recrystallization.
Characterization Data
The synthesized ligands and metal complexes should be characterized using a variety of spectroscopic and analytical techniques. Below are representative data that can be expected.
Spectroscopic Data
| Technique | Ligand (2-Amino-1,8-naphthyridine derivative) | Metal Complex (e.g., [Mn(L)(CO)₃Br]) |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. Amino protons as a broad singlet. | Shift in aromatic proton signals upon coordination. Disappearance or shift of labile protons (e.g., -NH₂, -OH). |
| ¹³C NMR | Characteristic signals for aromatic carbons. | Shift in carbon signals of the ligand upon coordination. Carbonyl carbons (if applicable) appear in the range of 190-220 ppm. |
| FT-IR (cm⁻¹) | ν(N-H) stretches around 3300-3500 cm⁻¹. Aromatic C=C and C=N stretches in the 1400-1600 cm⁻¹ region. | Shift in ν(N-H) and aromatic stretches. Strong ν(C≡O) bands for carbonyl complexes around 1900-2100 cm⁻¹. Appearance of ν(M-N) and ν(M-X) bands at lower frequencies. |
| UV-Vis | π→π* and n→π* transitions of the aromatic system. | Ligand-centered transitions may be shifted. Appearance of metal-to-ligand charge transfer (MLCT) or d-d transition bands. |
| Mass Spec. | Molecular ion peak corresponding to the ligand's mass. | Molecular ion peak corresponding to the complex or its fragments. |
X-ray Crystallography Data
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For a related compound, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, the crystal structure reveals a nearly planar organic molecule with extensive hydrogen bonding.[1] For metal complexes, this technique provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.
| Parameter | Representative Value | Reference |
| Coordination Geometry | Octahedral, Square Planar, Tetrahedral | [1] |
| M-N Bond Lengths | Typically 2.0 - 2.2 Å | [1] |
| Ligand Bite Angle | Dependent on the chelate ring size | - |
Signaling Pathways and Mechanisms
Catalytic Cycle for α-Alkylation of Ketones
The following diagram illustrates a plausible catalytic cycle for the α-alkylation of ketones using a protic Mn(I) complex of a 2-amino-1,8-naphthyridine-derived ligand.[4]
Caption: Proposed catalytic cycle for α-alkylation of ketones.
This catalytic cycle highlights the cooperative role of the metal center and the proton-responsive ligand. The ligand's hydroxyl group can be deprotonated to form an alkoxide, which can then participate in the catalytic steps.
References
- 1. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: Synthesis, structures, spectroscopic properties and recognition of Cd(II) - Beijing Institute of Technology [pure.bit.edu.cn]
Microwave-Assisted Synthesis of 1,5-Naphthyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-naphthyridine derivatives utilizing microwave irradiation. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced reaction efficiency. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development seeking to efficiently synthesize and explore the therapeutic potential of the 1,5-naphthyridine scaffold.
Introduction to 1,5-Naphthyridines
The 1,5-naphthyridine core is a privileged heterocyclic motif present in a wide array of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The development of efficient and robust synthetic methodologies is crucial for the exploration of new 1,5-naphthyridine-based therapeutic agents.
Microwave-Assisted Gould-Jacobs Reaction for 4-Hydroxy-1,5-Naphthyridines
The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxy-1,5-naphthyridines. This reaction proceeds via the condensation of a 3-aminopyridine derivative with a substituted malonic ester, followed by a thermal or microwave-assisted intramolecular cyclization. Microwave irradiation significantly accelerates the cyclization step, leading to a more efficient synthesis.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
This protocol describes the synthesis of a 4-hydroxy-1,5-naphthyridine derivative from a substituted 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
Substituted 3-aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Condensation: In a microwave reactor vial, combine the substituted 3-aminopyridine (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).
-
Microwave Irradiation (Step 1 - Condensation): Heat the mixture with stirring using microwave irradiation at a moderate temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes) to form the intermediate vinylogous amide. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the vessel containing the intermediate, add a high-boiling point solvent such as Dowtherm A.
-
Microwave Irradiation (Step 2 - Cyclization): Seal the vial and heat the reaction mixture to a high temperature (e.g., 220-250 °C) using microwave irradiation for 15-30 minutes.
-
Work-up: After cooling the reaction mixture to room temperature, the precipitated product is collected by filtration. The solid is then washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove any residual high-boiling point solvent and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF) to afford the pure 4-hydroxy-1,5-naphthyridine derivative.
Quantitative Data Summary: Gould-Jacobs Reaction
| Starting Material (3-Aminopyridine Derivative) | Microwave Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |
| 3-Aminopyridine | 100 - 300 | 250 | 20 | Dowtherm A | 75 - 85 |
| 6-Chloro-3-aminopyridine | 100 - 300 | 250 | 25 | Diphenyl ether | 70 - 80 |
| 6-Methoxy-3-aminopyridine | 100 - 300 | 240 | 20 | Dowtherm A | 78 - 88 |
Note: The optimal conditions may vary depending on the specific substrate and the microwave reactor used. The data presented is a general guideline.
Caption: Workflow for Microwave-Assisted Gould-Jacobs Synthesis.
Microwave-Assisted Friedländer Annulation
The Friedländer synthesis provides a direct route to substituted quinolines and naphthyridines through the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While microwave-assisted Friedländer synthesis is well-documented for 1,8-naphthyridines, specific protocols for the 1,5-isomer are less common in the literature, presenting an opportunity for methods development. Below is a general conventional protocol that can be adapted for microwave heating.
General Experimental Protocol: Friedländer Synthesis (Conventional Heating)
Materials:
-
3-Amino-4-formylpyridine (or a related ketone)
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, acetylacetone)
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-amino-4-formylpyridine (1.0 equiv.) and the active methylene compound (1.1 equiv.) in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of an acid or base (e.g., 10 mol% piperidine).
-
Heating: Reflux the reaction mixture for several hours (typically 4-24 hours), monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 1,5-naphthyridine derivative.
Adaptation for Microwave Synthesis: This reaction is a prime candidate for microwave acceleration. A starting point for optimization would be to perform the reaction in a sealed microwave vial at elevated temperatures (e.g., 120-180 °C) for short durations (10-30 minutes), potentially under solvent-free conditions or with a high-boiling polar solvent.
Microwave-Assisted Functionalization of 1,5-Naphthyridines
Microwave irradiation is also highly effective for the post-synthesis functionalization of the 1,5-naphthyridine core, particularly for nucleophilic aromatic substitution (SNAr) reactions on halogenated derivatives.
Experimental Protocol: Microwave-Assisted Amination of a Halo-1,5-Naphthyridine
This protocol outlines the amination of a chloro-1,5-naphthyridine derivative.
Materials:
-
Chloro-1,5-naphthyridine derivative
-
Amine (primary or secondary)
-
Base (e.g., K2CO3, Cs2CO3, or an organic base like DIPEA)
-
Solvent (e.g., DMF, NMP, DMSO)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the chloro-1,5-naphthyridine (1.0 equiv.), the amine (1.2-2.0 equiv.), and the base (2.0 equiv.) in a suitable polar aprotic solvent.
-
Microwave Irradiation: Seal the vial and heat the mixture with stirring using microwave irradiation. Typical conditions range from 120-180 °C for 10-45 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amino-1,5-naphthyridine derivative.
Quantitative Data Summary: Microwave-Assisted Amination
| Halo-1,5-Naphthyridine | Amine | Base | Microwave Temp (°C) | Time (min) | Yield (%) |
| 4-Chloro-1,5-naphthyridine | Morpholine | K2CO3 | 150 | 20 | >90 |
| 2-Chloro-1,5-naphthyridine | Benzylamine | Cs2CO3 | 160 | 30 | 85-95 |
| 4-Chloro-1,5-naphthyridine | Aniline | DIPEA | 180 | 45 | 70-85 |
Note: Reaction success and yield are highly dependent on the electronic nature of the 1,5-naphthyridine ring and the nucleophilicity of the amine.
Caption: Synthetic Pathways to Functionalized 1,5-Naphthyridines.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 1,5-naphthyridine derivatives. The protocols outlined in this document demonstrate the utility of microwave energy to accelerate key synthetic transformations, leading to higher yields and shorter reaction times. These methods provide a robust platform for the rapid generation of libraries of 1,5-naphthyridine compounds for evaluation in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Naphthyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,5-Naphthyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective synthetic strategies for obtaining this compound typically involve a two-step process:
-
Synthesis of a 3-halo-1,5-naphthyridine intermediate: This is often achieved through a modified Skraup reaction starting from a halogenated 3-aminopyridine. For example, 3-bromo-1,5-naphthyridine can be synthesized from 3-amino-5-bromopyridine.
-
Amination of the 3-halo-1,5-naphthyridine: The halogen at the 3-position is then substituted with an amino group. This can be accomplished through modern cross-coupling reactions like the Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNAr) with an ammonia source.
Q2: Which halogen is preferred for the 3-halo-1,5-naphthyridine intermediate, bromine or chlorine?
A2: Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Therefore, 3-bromo-1,5-naphthyridine is often the preferred intermediate for achieving higher yields and milder reaction conditions in the subsequent amination step.
Q3: Can I directly synthesize this compound using a Skraup reaction with 3,5-diaminopyridine?
A3: While theoretically possible, using 3,5-diaminopyridine in a Skraup reaction can lead to a mixture of regioisomers and potential polymerization, making purification difficult and often resulting in low yields of the desired this compound. A more controlled, stepwise approach via a halogenated intermediate is generally recommended.
Q4: What are the main challenges in the final amination step?
A4: The primary challenges in the amination of 3-halo-1,5-naphthyridines include:
-
Low reactivity of the heteroaromatic halide: The electron-deficient nature of the pyridine ring can influence the reactivity of the halide.
-
Catalyst deactivation: In palladium-catalyzed reactions, impurities or side reactions can deactivate the catalyst.
-
Side reactions: These can include hydrodehalogenation (replacement of the halogen with hydrogen) or formation of byproducts from reactions with the solvent or base.
-
Difficulty in introducing an -NH2 group directly: Using ammonia gas can be challenging in a laboratory setting. Ammonia surrogates or aqueous ammonia solutions are often used, which may require optimization.
Troubleshooting Guides
Problem 1: Low Yield in the Skraup Synthesis of 3-Bromo-1,5-Naphthyridine
Low yields and the formation of tar are common issues in the Skraup synthesis. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Uncontrolled Reaction Temperature | The reaction is highly exothermic. Use a mechanical stirrer for efficient mixing and an ice bath to control the initial temperature during the addition of sulfuric acid. Consider adding a moderator like ferrous sulfate to ensure a smoother reaction profile.[1] |
| Sub-optimal Oxidizing Agent | While nitrobenzene is traditionally used, it can lead to vigorous reactions. Sodium m-nitrobenzenesulfonate is a milder alternative that can improve reproducibility and yield.[1] |
| Impure Starting Materials | Ensure that the 3-amino-5-bromopyridine and glycerol are of high purity. Water content in glycerol can significantly lower the yield. Use anhydrous glycerol if possible. |
| Inefficient Work-up | The product is often trapped in the tarry residue. After neutralization, ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions are recommended.[1] |
Logical Troubleshooting Workflow for Low Yield in Skraup Synthesis
Caption: Troubleshooting workflow for low yield in Skraup synthesis.
Problem 2: Low Yield in the Buchwald-Hartwig Amination of 3-Bromo-1,5-Naphthyridine
The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the reaction conditions.
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand Combination | The choice of ligand is crucial. For heteroaromatic halides, bulky, electron-rich phosphine ligands like XantPhos or DavePhos are often effective. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to find the optimal combination.[2] |
| Incorrect Base | The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can depend on the amine and substrate, so screening may be necessary.[2] |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst. Use of degassed solvents is recommended. |
| Ammonia Source Issues | Using ammonia gas can be difficult to control. Consider using an ammonia surrogate like benzophenone imine followed by hydrolysis, or a solution of ammonia in a solvent like dioxane. Aqueous ammonia can also be used, but may require optimization of the reaction conditions. |
| Side Reaction: Hydrodehalogenation | The competing reaction where the bromine is replaced by a hydrogen atom can be minimized by ensuring an efficient catalytic cycle. This often relates to the proper choice of ligand and base. |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Data Presentation
Table 1: Comparison of Synthetic Routes to 1,5-Naphthyridine Precursors
| Synthetic Route | Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene), Heat | 1,5-Naphthyridine | 45-50 | [3] |
| Modified Skraup | 3-Amino-5-bromopyridine, Glycerol | H₂SO₄, m-NO₂PhSO₃Na, 120-130 °C, 2-3h | 3-Bromo-1,5-naphthyridine | ~40 | [1] |
| Friedländer Annulation | 3-Amino-2-chloropyridine, Ketones | Pd(OAc)₂, Xantphos, K₂CO₃, 1,4-Dioxane, 110 °C | Substituted 1,5-Naphthyridines | up to 92 | [3] |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat (condensation), then high temperature cyclization (e.g., in Dowtherm A) | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | Good | [3] |
Table 2: Typical Conditions for the Amination of Halo-1,5-Naphthyridines
| Halide | Amine Source | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-1,5-naphthyridine | Ammonium hydroxide | - | - | Sealed tube | 140 | - | Good |
| 2-Chloro-1,5-naphthyridine | NaN₃ then SnCl₂ | - | - | - | - | - | 63 (over two steps) |
| 2-Chloro-1,5-naphthyridine | Various amines | Pd(OAc)₂ / XantPhos | Cs₂CO₃ or NaOt-Bu | Toluene or Dioxane | 100-120 | 12-24 | Moderate to High |
| 3-Bromo-1,5-naphthyridine | Ammonia surrogate | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | Moderate to High |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of 3-Bromo-1,5-naphthyridine[1]
Materials:
-
3-Amino-5-bromopyridine
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 3-amino-5-bromopyridine and anhydrous glycerol while cooling in an ice bath.
-
Add sodium m-nitrobenzenesulfonate to the mixture.
-
Heat the reaction mixture to 120-130 °C for 2-3 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-1,5-naphthyridine.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridine[2]
Materials:
-
3-Bromo-1,5-naphthyridine
-
Benzophenone imine (ammonia surrogate)
-
Pd₂(dba)₃ (palladium catalyst)
-
BINAP (ligand)
-
Sodium tert-butoxide (NaOt-Bu) (base)
-
Anhydrous toluene (solvent)
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-bromo-1,5-naphthyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) followed by benzophenone imine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add aqueous HCl and stir to hydrolyze the imine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
Technical Support Center: Purification of Crude 1,5-Naphthyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,5-Naphthyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: My crude product is a dark, oily residue. Which purification method should I try first?
A2: For a dark, oily crude product, it is often beneficial to first attempt purification by converting the amine into its hydrochloride salt. This can often lead to a solid material that is easier to handle and may be purified by recrystallization. Following purification of the salt, the free base can be regenerated. Alternatively, column chromatography can be effective in removing colored impurities and baseline materials.
Q3: During column chromatography on silica gel, my compound is streaking badly. How can I resolve this?
A3: Streaking of amines on silica gel is a common issue due to the acidic nature of the silica, which can lead to strong interactions with the basic amine. To mitigate this, it is recommended to add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (NEt₃) or a few drops of aqueous ammonia in the methanol portion of your mobile phase. This neutralizes the acidic sites on the silica gel, leading to improved peak shape and separation.
Q4: What are some suitable solvent systems for the recrystallization of this compound?
A4: Ethanol is a commonly used solvent for the recrystallization of naphthyridine derivatives. For crude this compound, a mixed solvent system, such as ethanol/water or acetone/hexane, may also be effective. The ideal solvent or solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity and identifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and detect impurities. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.
Troubleshooting Guides
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a mixed solvent system to decrease solubility at low temperatures. - Ensure the minimum amount of hot solvent was used to dissolve the crude product. - Cool the solution slowly to room temperature first, then place it in an ice bath to maximize crystal formation. |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask). - Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration. |
| The crystals are being washed with a solvent in which they have some solubility. | - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Problem 2: "Oiling Out" During Recrystallization
| Possible Cause | Troubleshooting Steps |
| The boiling point of the solvent is higher than the melting point of the solute. | - Select a solvent with a lower boiling point. |
| The solution is supersaturated to a very high degree. | - Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly. - Try a different recrystallization solvent. |
| The presence of significant impurities is depressing the melting point. | - First, attempt a preliminary purification by a quick filtration through a plug of silica gel before proceeding with recrystallization. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system polarity. | - Optimize the eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is interacting too strongly with the stationary phase. | - As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent. - Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds. |
| The column is overloaded with the crude product. | - Use an appropriate ratio of crude material to silica gel, typically 1:30 to 1:100 by weight, depending on the difficulty of the separation. |
Data Presentation
The following table provides representative data for the purification of a crude aromatic amine, which can be used as a general guideline for the purification of this compound. Actual results may vary depending on the specific impurities present in the crude material.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Recrystallization (Ethanol) | ~85% | >98% | 60-80% |
| Column Chromatography (Silica Gel with DCM/MeOH + 1% NEt₃) | ~85% | >99% | 70-90% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (NEt₃)
-
Glass column
-
Eluent reservoir
-
Fraction collector or test tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Develop an appropriate eluent system using TLC. A good starting point is a mixture of DCM and MeOH. Add 1% triethylamine to the solvent mixture to prevent streaking. Aim for an Rf of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions and monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: General workflow for flash column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Optimization of Buchwald-Hartwig Amination on Naphthyridines
Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions on naphthyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of aminonaphthyridines.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of naphthyridines.
Issue 1: Low or No Product Yield
Question: I am attempting a Buchwald-Hartwig amination on a chloronaphthyridine substrate, but I am observing very low to no yield of my desired aminonaphthyridine. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Buchwald-Hartwig amination of naphthyridines are a common issue, often stemming from the inherent properties of the naphthyridine core. Here are the primary factors to investigate and potential solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the naphthyridine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[1] This is a prevalent issue with nitrogen-containing heterocycles.
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, minimizing the coordination of the naphthyridine nitrogen.[1] Ligands such as XantPhos, RuPhos, and XPhos have shown success in similar systems. A systematic screening of different ligands is often the most effective approach to identify the optimal choice for your specific substrate.
-
Solution 2: Use of Pre-catalysts: Palladium pre-catalysts can be more efficient as they do not require an in-situ reduction from Pd(II) to the active Pd(0) species. This can lead to a higher concentration of the active catalyst at the start of the reaction.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for a successful reaction.
-
Solution 1: Base Screening: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used and can lead to higher reaction rates, they may be incompatible with functional groups on your substrates.[2] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures.[2] The solubility of the base is also crucial; an insoluble base can lead to a sluggish reaction.
-
Solution 2: Solvent Selection: Toluene and 1,4-dioxane are the most commonly employed and effective solvents for this reaction.[1] Ensure the solvent is anhydrous, as water can deactivate the catalyst.
-
Solution 3: Temperature Optimization: Buchwald-Hartwig reactions on heteroaryl chlorides typically require elevated temperatures, often in the range of 100-120 °C.[3] However, excessively high temperatures can lead to catalyst decomposition, which may be observed as the formation of palladium black.[1] If you observe this, lowering the temperature and increasing the reaction time may be beneficial.
-
-
Poor Quality of Reagents or Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and moisture.
-
Solution: Ensure that all reagents are of high purity and that solvents are thoroughly dried and degassed. The reaction should be set up under a strict inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Formation of Side Products
Question: My reaction is producing the desired aminonaphthyridine, but I am also observing significant amounts of side products, such as the hydrodehalogenated naphthyridine. How can I suppress these side reactions?
Answer:
The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction parameters.
-
Hydrodehalogenation: This side reaction, where the halogen on the naphthyridine is replaced by a hydrogen atom, can compete with the desired amination. It is often a result of β-hydride elimination from the amine coupling partner.
-
Solution 1: Ligand Choice: The use of bulky phosphine ligands can sterically hinder the β-hydride elimination pathway, favoring the desired reductive elimination to form the C-N bond.
-
Solution 2: Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the amination pathway over hydrodehalogenation.
-
-
Diarylation (for primary amines): When using a primary amine, a common side product is the diarylated amine.
-
Solution: The choice of ligand can significantly influence the selectivity for monoarylation. Ligands like BrettPhos have been specifically designed to favor the monoarylation of primary amines.[4] Adjusting the stoichiometry of the halo-naphthyridine to be in slight excess relative to the primary amine can also help to minimize diarylation.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on the naphthyridine ring is most reactive for Buchwald-Hartwig amination?
A1: Generally, the reactivity of the aryl halide follows the trend I > Br > Cl. Aryl iodides are typically the most reactive, followed by bromides, and then chlorides, which often require more forcing conditions (higher temperatures, more active catalysts) to react.[2]
Q2: Can I use primary amines in this reaction? What are the specific challenges?
A2: Yes, primary amines can be used. However, they can present challenges such as the formation of diarylated products and a greater propensity for the formation of catalytically inactive palladium bis(amine) complexes.[4] The use of sterically hindered ligands and careful control of stoichiometry are crucial for achieving high yields of the mono-aminated product.
Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?
A3: Poor solubility of reactants or the base can significantly hinder the reaction rate. If your substrates are not soluble in common solvents like toluene or dioxane, you could consider using a more polar co-solvent. However, be cautious as highly coordinating solvents like DMF can sometimes inhibit the palladium catalyst.[1] Alternatively, ensuring efficient stirring is critical, especially when using heterogeneous inorganic bases.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to determine when the reaction has reached completion.
Q5: What is the typical appearance of a successful Buchwald-Hartwig reaction?
A5: A healthy reaction mixture is often a homogeneous, colored solution, typically ranging from yellow to reddish-brown. The formation of a fine black precipitate is indicative of catalyst decomposition (palladium black), suggesting a problem with the reaction conditions.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-naphthyridines. Note that these are illustrative examples, and optimization will likely be required for specific substrates.
Table 1: Amination of 2-Chloro-1,5-naphthyridine with Various Amines
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 95 |
| Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Dioxane | 120 | 24 | 88 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 75 |
| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 12 | 92 |
Table 2: Comparison of Ligands for the Amination of 4-Chloro-1,6-naphthyridine with Morpholine
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu (1.5) | Toluene | 110 | 20 | 85 |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | 91 |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 16 | 94 |
| Pd₂(dba)₃ (2) | dppf (4) | NaOtBu (1.5) | Toluene | 110 | 24 | 62 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine with Morpholine [3]
Materials:
-
2-Chloro-1,5-naphthyridine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-1,5-naphthyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)-1,5-naphthyridine.
Protocol 2: Synthesis of 8-amino-1,7-naphthyridine derivatives
A similar procedure to Protocol 1 can be followed, using the corresponding halo-1,7-naphthyridine as the starting material. Adjustments to the catalyst, ligand, base, and temperature may be necessary to optimize the yield for this specific isomer. For example, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been reported using palladium-catalyzed cross-coupling reactions.[5]
Mandatory Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination on a naphthyridine substrate.
Caption: A troubleshooting decision tree for low-yield Buchwald-Hartwig amination of naphthyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting side reactions in the Skraup synthesis of 1,5-naphthyridines
Welcome to the technical support center for the Skraup synthesis of 1,5-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this classical yet powerful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Skraup synthesis and how is it applied to 1,5-naphthyridines?
The Skraup synthesis is a classic method for preparing quinolines, which has been adapted for the synthesis of naphthyridines.[1] It involves the reaction of an aromatic amine, in this case, a 3-aminopyridine derivative, with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[2][1] The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine.[1] Subsequent cyclization and oxidation lead to the formation of the 1,5-naphthyridine ring system.[2][1]
Q2: What are the most common side reactions observed in the Skraup synthesis of 1,5-naphthyridines?
The most frequently encountered side reactions include:
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Tar Formation: This is a significant issue arising from the polymerization of acrolein under the harsh acidic and high-temperature conditions of the reaction.[1][3]
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Formation of Isomeric Byproducts: When using substituted 3-aminopyridines, cyclization can occur at different positions, potentially leading to a mixture of naphthyridine isomers. For instance, the reaction with 3-aminopyridine can theoretically yield both 1,5- and 1,7-naphthyridines, though the 1,5-isomer is generally favored due to electronic effects.[1]
-
Incomplete Oxidation: The final step is the oxidation to form the aromatic naphthyridine ring. If this step is inefficient, partially hydrogenated intermediates, such as dihydronaphthyridines, may be present as impurities.[1]
Q3: How can the notoriously vigorous and exothermic nature of the Skraup reaction be controlled?
The traditional Skraup reaction can be highly exothermic and difficult to manage.[1][3] Several modifications can be implemented to mitigate this:
-
Use of a Moderator: Ferrous sulfate is commonly added to moderate the reaction rate and make it less violent.[1][4][3][5]
-
Alternative Oxidizing Agents: While nitrobenzene is the classic oxidant, it contributes to the reaction's vigor. Milder and more controllable oxidizing agents such as sodium m-nitrobenzenesulfonate, arsenic acid, or iodine can improve safety and, in some cases, yield.[2][1][6]
-
Gradual Addition of Reactants: A modified procedure where reactants are mixed and heated gently, allowing the initial exothermic phase to subside before further heating, can significantly improve control.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Skraup synthesis of 1,5-naphthyridines, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time or temperature may be insufficient. 2. Decomposition of starting material or product: The reaction is too vigorous or the temperature is too high. 3. Sub-optimal reagent ratios: Incorrect stoichiometry can lead to side reactions.[4] 4. Difficult work-up: The viscous, tarry mixture can make product extraction challenging, leading to material loss.[4] | 1. Monitor the reaction by TLC: Ensure the starting material is consumed. Consider extending the reaction time or cautiously increasing the temperature. 2. Control the reaction temperature: Use a moderator like ferrous sulfate.[4][3] Add sulfuric acid slowly with cooling.[3] 3. Optimize reagent ratios: Systematically vary the molar ratios of the aminopyridine, glycerol, sulfuric acid, and oxidizing agent. 4. Improve extraction: Dilute the reaction mixture with a larger volume of water before neutralization and extraction. Consider continuous extraction methods. |
| Excessive Tar Formation | 1. Uncontrolled reaction temperature: Localized overheating promotes polymerization of acrolein.[4] 2. Harsh acidic conditions: Concentrated sulfuric acid can cause charring.[3] | 1. Add a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[3] 2. Optimize temperature: Heat the reaction gently to initiate, and control the exothermic phase.[3] 3. Purification: Isolate the product from the tar by steam distillation followed by extraction.[3] |
| Formation of Isomeric Impurities | 1. Lack of regioselectivity: The cyclization step may not be fully selective for the desired isomer.[1] | 1. Modify the substrate: Introducing or changing substituents on the 3-aminopyridine can influence the regioselectivity of the cyclization. 2. Purification: Separate the isomers using column chromatography or recrystallization.[1] |
| Reaction is Too Vigorous and Uncontrollable | 1. Highly exothermic nature of the reaction. [3] 2. Rapid addition of reagents. | 1. Use a moderator: Add ferrous sulfate to the reaction mixture.[4][3][5] 2. Slow addition of acid: Add concentrated sulfuric acid dropwise with efficient stirring and cooling.[3] 3. Use a milder oxidizing agent: Replace nitrobenzene with sodium m-nitrobenzenesulfonate or iodine.[2][1][6] |
| Incomplete Oxidation of Intermediate | 1. Inefficient oxidizing agent: The chosen oxidizing agent may not be strong enough or used in sufficient quantity. | 1. Change the oxidizing agent: Consider using a more potent one like arsenic acid if safety protocols allow.[5] 2. Increase the amount of oxidizing agent: Use a higher molar ratio of the oxidizing agent relative to the aminopyridine. 3. Increase reaction time/temperature: Allow more time for the oxidation to complete, but monitor for decomposition. |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.
Reaction Pathway
Caption: Reaction pathway for the Skraup synthesis of 1,5-naphthyridine.
Key Experimental Protocols
Protocol 1: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine
This protocol is adapted from a standard literature procedure.[1]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)
-
Concentrated Sodium Hydroxide solution
-
Suitable organic solvent (e.g., chloroform or diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.[1]
-
To this mixture, add glycerol followed by the oxidizing agent, sodium m-nitrobenzenesulfonate.[1]
-
Heat the mixture gently at first. The reaction is exothermic and may begin to reflux without external heating.[1]
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[1]
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.[1]
-
Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.[1]
-
Extract the aqueous layer multiple times with a suitable organic solvent.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[1]
-
Purify the crude product by distillation, recrystallization, or column chromatography.[2][1]
Protocol 2: Modified Skraup Synthesis using "Sulfo-mix" for 1,6-Naphthyridine from 4-Aminopyridine
This protocol demonstrates a modification using a different aminopyridine and a prepared oxidizing agent mixture.[1]
Materials:
-
4-Aminopyridine
-
Glycerol
-
"Sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid)
-
Water
Procedure:
-
Prepare the "sulfo-mix" reagent by carefully mixing nitrobenzenesulfonic acid with concentrated sulfuric acid.[1]
-
In a reaction vessel, combine 4-aminopyridine, glycerol, and water.[1]
-
Slowly add the "sulfo-mix" to the reaction mixture with stirring and cooling.[1]
-
Heat the reaction mixture to 150°C and maintain for 5 hours.[1]
-
After cooling, the work-up would typically involve dilution with water, basification, and extraction as described in the previous protocol.[1]
-
Purification of the crude product can be achieved through column chromatography or recrystallization.[1]
References
Technical Support Center: Scale-Up Synthesis of 1,5-Naphthyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 1,5-Naphthyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: Two primary routes are typically considered for the large-scale synthesis of this compound. The choice of route often depends on the availability and cost of starting materials, as well as process safety considerations.
-
Route A: Amination of a Halogenated Precursor: This is a common and direct approach that involves the synthesis of a 3-halo-1,5-naphthyridine intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with an ammonia source.
-
Route B: Reduction of a Nitro Precursor: This route involves the synthesis of 3-nitro-1,5-naphthyridine, which is then reduced to the desired 3-amino product. This can be a high-yielding route, but often involves energetic intermediates and requires careful control of the reduction step.
Q2: Why is the regioselectivity of functionalization a challenge in 1,5-naphthyridine synthesis?
A2: The 1,5-naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. This electronic nature can deactivate the ring towards certain electrophilic substitutions and direct incoming groups to specific positions. The presence of multiple potential reaction sites can lead to the formation of isomeric byproducts, making the control of regioselectivity a significant challenge. Careful selection of directing groups and reaction conditions is crucial to favor the formation of the desired 3-substituted isomer.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Several safety aspects must be carefully managed during scale-up:
-
Exothermic Reactions: Both the cyclization to form the naphthyridine core and subsequent amination or reduction reactions can be highly exothermic. Proper heat management through controlled reagent addition, efficient cooling, and monitoring of the internal temperature is critical to prevent runaway reactions.
-
Pressure Build-up: Reactions that evolve gas, such as those involving the use of ammonia or certain reducing agents, can lead to a dangerous build-up of pressure in a sealed reactor. Adequate venting and pressure monitoring are essential.
-
Handling of Hazardous Reagents: Many reagents used in the synthesis, such as phosphorus oxychloride (POCl3) for chlorination or strong acids and bases, are corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Energetic Intermediates: If pursuing a nitro-reduction route, 3-nitro-1,5-naphthyridine can be an energetic compound. A thorough thermal stability assessment (e.g., using Differential Scanning Calorimetry - DSC) is recommended before handling large quantities.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step to Form the 1,5-Naphthyridine Core
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Optimize reaction temperature and time. High temperatures are often required for the cyclization. - Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Side Product Formation | - Analyze the crude reaction mixture by HPLC and LC-MS to identify major byproducts. - Adjust stoichiometry of reactants to minimize side reactions. |
| Poor Solubility of Intermediates | - Select a high-boiling point solvent in which the reactants and intermediates are sufficiently soluble. - Consider a solvent screen to identify optimal reaction media. |
Issue 2: Inefficient Amination of 3-Halo-1,5-naphthyridine
| Potential Cause | Troubleshooting Action |
| Low Reactivity of the Halide | - The order of reactivity is typically I > Br > Cl. If using a chloro-substituted precursor, consider converting it to the bromo- or iodo-derivative. - Employ a catalyst, such as a copper or palladium complex, to facilitate the amination. |
| Decomposition of Product | - High temperatures can lead to degradation. Optimize the temperature to be high enough for reaction but low enough to minimize decomposition. - Monitor the reaction progress closely and stop the reaction once the starting material is consumed. |
| Incomplete Reaction | - Increase the concentration of the ammonia source. - Use a sealed reactor to maintain pressure and increase the effective concentration of ammonia. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Product "Oiling Out" During Crystallization | - Screen for suitable crystallization solvents and anti-solvents. - Control the rate of cooling and anti-solvent addition to promote the formation of a crystalline solid. |
| Persistent Impurities | - Identify the impurities by spectroscopic methods. - If impurities are isomeric, a multi-step purification process involving salt formation and recrystallization may be necessary. - For baseline impurities on chromatography, explore different stationary phases or mobile phase modifiers. |
| Low Recovery from Recrystallization | - Optimize the solvent system to ensure high solubility at elevated temperatures and low solubility at room temperature or below. - Minimize the amount of solvent used for dissolution. |
Quantitative Data
The following table presents a summary of typical process parameters and outcomes when scaling up the synthesis of this compound via the amination of a 3-bromo-1,5-naphthyridine precursor.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Reaction Volume | 250 mL | 25 L | 1250 L |
| Reaction Time | 8 hours | 12 hours | 16 hours |
| Typical Yield | 85% | 78% | 75% |
| Purity (by HPLC) | >99% | >98.5% | >98.0% |
| Major Impurity | Isomeric aminonaphthyridine | Isomeric aminonaphthyridine, Starting material | Isomeric aminonaphthyridine, Starting material, Dimer byproduct |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1,5-naphthyridine (Scale-Up Adaptation)
-
Reaction Setup: Charge a clean, dry, and inerted glass-lined reactor with 1,5-naphthyridin-3-ol (1.0 eq).
-
Reagent Addition: Add acetonitrile as the solvent and cool the mixture to 0-5 °C. Slowly add phosphorus oxybromide (POBr3) (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-85 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and slowly quench by adding it to a cooled aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Amination of 3-Bromo-1,5-naphthyridine (Scale-Up Adaptation)
-
Reaction Setup: Charge a high-pressure stainless-steel reactor with 3-bromo-1,5-naphthyridine (1.0 eq), copper(I) oxide (0.1 eq), and aqueous ammonia (28-30%, 10 vol).
-
Reaction: Seal the reactor and heat the mixture to 120-130 °C. The internal pressure will increase. Maintain the reaction at this temperature for 24-36 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reactor to room temperature and carefully vent the ammonia.
-
Extraction: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Concentrate the organic layer and purify the crude product by column chromatography on silica gel, followed by recrystallization to afford pure this compound.
Visualizations
Caption: Common synthetic routes for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
Technical Support Center: Controlling Regioselectivity in the Functionalization of 1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the regioselective functionalization of 1,5-naphthyridine, a key scaffold in medicinal chemistry. This resource addresses common experimental challenges through frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of 1,5-naphthyridine challenging?
A1: The functionalization of 1,5-naphthyridine presents several inherent challenges:
-
Electron-Deficient Nature: The presence of two nitrogen atoms in the bicyclic system renders the aromatic rings electron-poor, which can deactivate the ring towards certain electrophilic substitutions.[1]
-
Multiple Reactive Sites: The 1,5-naphthyridine core has several potential reaction sites (C2, C3, C4, C6, C7, C8), which can lead to the formation of isomeric mixtures, making selective functionalization difficult to control.[1]
-
N-Coordination: The Lewis basic nitrogen atoms can coordinate to metal catalysts, potentially leading to catalyst deactivation or altered reactivity and regioselectivity.[1]
Q2: What are the primary strategies for controlling regioselectivity in 1,5-naphthyridine functionalization?
A2: Several key strategies can be employed to control the site of functionalization:
-
Directing Groups: The use of directing groups can steer a reaction to a specific position on the naphthyridine ring.[2]
-
N-Oxide Formation: The formation of a mono-N-oxide alters the electronic properties of the ring, often directing electrophilic attack to the C4 position.[3]
-
Steric Hindrance: Employing bulky reagents or catalysts, such as a bulky borane Lewis acid, can sterically hinder more accessible positions like C2, thereby favoring reaction at C4.[3]
-
Metal-Catalyzed Cross-Coupling: The choice of catalyst, ligands, and reaction conditions in palladium-, cobalt-, or other metal-catalyzed reactions can provide high regioselectivity.[1]
-
Deprotometalation: The use of specific bases, such as TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for regioselective deprotonation at the C4 position, followed by quenching with an electrophile.[2]
Q3: How can I introduce a functional group at the C2 position?
A3: Selective C2 functionalization can be achieved through methods like direct C-H trifluoromethylation using perfluoroalkyltrimethylsilane and a dual activation system with hydrogen fluoride.[3] This approach proceeds via a six-membered transition state to selectively deliver the trifluoromethyl group to the C2 position.[3]
Q4: What is the most effective method for C4 functionalization?
A4: Regioselective C4 functionalization is often effectively achieved through:
-
Directed Deprotometalation: Using TMP₂Mg·2LiCl for magnesiation at the C4 position is a highly regioselective method.[2]
-
N-Oxide Strategy: Formation of the 1,5-naphthyridine-N-oxide activates the C4 position for nucleophilic attack or directs electrophiles to this site.[3]
-
Lewis Acid Catalysis: A bulky Lewis acid can block the C2 position, directing incoming groups to C4.[3]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Direct C-H Functionalization
| Potential Cause | Suggested Solution |
| Lack of a Directing Group | Introduce a suitable directing group to guide the catalyst to the desired C-H bond. |
| Inappropriate Catalyst/Ligand Combination | Screen a variety of metal catalysts (e.g., Pd, Ru, Rh) and ligands. The steric and electronic properties of the ligand are crucial in determining regioselectivity. |
| Suboptimal Reaction Conditions | Systematically vary the solvent, temperature, and reaction time. These parameters can influence the kinetic versus thermodynamic product distribution. |
| Steric Hindrance | If targeting a sterically hindered position, consider using a less bulky catalyst or directing group. Conversely, to direct away from an accessible position, use a bulkier catalyst system. |
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Potential Cause | Suggested Solution |
| Catalyst Deactivation/Inhibition | The pyridine nitrogen can coordinate to the palladium center.[4] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the metal center.[4] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[5] |
| Inefficient Oxidative Addition | For less reactive halo-naphthyridines, increase the reaction temperature. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and more electron-rich ligands to facilitate this step.[4] |
| Protodeboronation of Boronic Acid (Suzuki) | Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] |
| Homocoupling of Reactants | Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[4] |
| Inappropriate Base | The choice of base is critical. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate.[5] |
Quantitative Data Summary
The following tables summarize typical yields and regioselectivity for various functionalization reactions of 1,5-naphthyridine.
Table 1: Regioselective C-H Functionalization
| Reaction | Position | Reagents | Yield (%) | Regioselectivity |
| Trifluoromethylation | C2 | CF₃SiMe₃, TFA, KHF₂, DMPU | 32 | C2 selective |
| Perfluoroalkylation | C4 | Nucleophilic perfluoroalkylating agents, bulky borane Lewis acid | 59 | C4 selective |
| Magnesiation | C4 | TMP₂Mg·2LiCl | High | C4 selective |
| Minisci Alkylation | C2/C4 | Boc-protected amines, photoredox catalyst | Varies | Mixture, C2 often preferred |
Table 2: Functionalization of Pre-functionalized 1,5-Naphthyridines
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |
| Suzuki-Miyaura | 2-Iodo-1,5-naphthyridine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 70-95 |
| Buchwald-Hartwig Amination | 2-Chloro-1,5-naphthyridine | Amines | Pd catalyst, XantPhos | Cs₂CO₃ | Moderate to high |
| Nucleophilic Aromatic Substitution | 4-Chloro-1,5-naphthyridine | Amines | - | NaH | Varies |
Experimental Protocols
Protocol 1: Regioselective C4-Magnesiation of 1,5-Naphthyridine
This protocol is adapted from the work of Knochel et al. and provides a reliable method for C4 functionalization.[2]
Materials:
-
1,5-Naphthyridine
-
TMP₂Mg·2LiCl (1.1 equiv., 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., I₂, PhCHO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, argon-purged flask, add a solution of 1,5-naphthyridine (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -20 °C.
-
Slowly add TMP₂Mg·2LiCl (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Add the desired electrophile (1.2 mmol) at -20 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Bromination via N-Oxide Formation
This two-step protocol enhances the reactivity at the C4 position for electrophilic substitution.
Step 1: N-Oxide Formation
-
Dissolve 1,5-naphthyridine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up by washing with a saturated aqueous solution of NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 1,5-naphthyridine-N-oxide.
Step 2: Bromination
-
Dissolve the 1,5-naphthyridine-N-oxide (1.0 equiv.) in a solvent such as acetic acid or a mixture of H₂SO₄ and HNO₃.
-
Add a brominating agent like N-bromosuccinimide (NBS) or bromine.
-
Heat the reaction mixture as required (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction and carefully pour it onto ice.
-
Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Visualizations
Caption: Decision workflow for controlling regioselectivity.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1,5-Naphthyridines
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling functionalization of the 1,5-naphthyridine scaffold. The focus is on optimizing catalyst loading to overcome common challenges associated with this electron-deficient, N-heterocyclic core.
Frequently Asked Questions (FAQs)
Q1: Why are 1,5-naphthyridines considered challenging substrates for cross-coupling reactions? A1: The functionalization of 1,5-naphthyridines presents several challenges. The two Lewis basic nitrogen atoms in the ring system can coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning.[1][2] This inhibitory effect can result in low reactivity and poor product yields.[2][3] Additionally, the bicyclic system is electron-deficient, which can impact key steps in the catalytic cycle, such as oxidative addition.[2]
Q2: What is a typical starting catalyst loading for reactions with 1,5-naphthyridines? A2: Due to the potential for catalyst deactivation, it is often advisable to start with a higher catalyst loading than for simpler aryl halides. A typical starting range is 2-5 mol%.[4] For particularly challenging substrates or when using less active catalyst systems, loadings up to 10 mol% may be necessary.[5] Conversely, highly active, air-stable precatalysts may allow for significantly lower loadings (0.5-1 mol%) under optimized conditions.[6][7]
Q3: How do I select the appropriate ligand for coupling with a 1,5-naphthyridine? A3: The choice of ligand is critical for success.[2] Bulky, electron-rich phosphine ligands are highly recommended. These ligands can promote the desired reductive elimination step and sterically hinder the coordination of the naphthyridine nitrogen to the palladium center, thus mitigating catalyst poisoning.[1][4] Commonly successful ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) for Suzuki and Buchwald-Hartwig reactions, and other bulky ligands like XantPhos for C-N couplings.[2][4][8]
Q4: Which side reactions are most common, and how can they be minimized? A4: Common side reactions include:
-
Catalyst Poisoning: As discussed, this is a primary issue. It can be minimized by using appropriate bulky ligands, pre-formed catalysts, or by slowly adding the 1,5-naphthyridine substrate to the reaction.[1][2]
-
Protodeboronation (Suzuki): This is the cleavage of the C-B bond of the boronic acid before cross-coupling occurs, often caused by residual water.[1] Using anhydrous solvents, stable boronate esters (e.g., pinacol esters), and running the reaction at the lowest effective temperature can reduce this side reaction.[1][4]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] It is often promoted by the presence of oxygen. Thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial for suppression.[1][4]
-
Reductive Dehalogenation: This results in the replacement of the halide on the naphthyridine with a hydrogen atom. It can be caused by protic impurities or occur at elevated temperatures.[4] Using dry solvents and optimizing the reaction temperature can help.[4]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
Problem: My reaction shows low to no product formation.
-
Potential Cause: Catalyst poisoning by the naphthyridine nitrogen is the most likely cause.[1][2][4]
-
Suggested Solution:
-
Switch Ligand: Change to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1][4]
-
Use a Precatalyst: Employ a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for the efficient in situ generation of the active Pd(0) species and often give more reliable results than using separate Pd(II) sources like Pd(OAc)₂.[4][5]
-
Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading from 2 mol% up to 5-10 mol% to compensate for catalyst deactivation.[4]
-
-
Potential Cause: The chosen base is ineffective or has poor solubility.[4][9]
-
Suggested Solution:
-
Screen Bases: The optimal base is substrate-dependent. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[4][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is common, but weaker bases like K₃PO₄ may be needed for sensitive substrates.[8][9]
-
Check Solubility: Ensure the base is at least partially soluble in the reaction solvent. Insoluble bases can lead to slow or incomplete reactions.[9]
-
-
Potential Cause: Poor solubility of the 1,5-naphthyridine starting material.[4]
-
Suggested Solution:
-
Screen Solvents: Common solvents include dioxane, toluene, and DMF.[2] Sometimes a mixture, such as dioxane/water, is required, particularly for Suzuki couplings.[4][10]
-
Increase Temperature: Incrementally increase the reaction temperature, while monitoring for potential decomposition of starting materials or product.[2]
-
Problem: The reaction starts but stalls before completion.
-
Potential Cause: The active catalyst is being consumed or deactivated over the course of the reaction.[11][12]
-
Suggested Solution:
-
Slow Addition: Add the 1,5-naphthyridine starting material slowly over a period of time using a syringe pump. This maintains a low concentration of the inhibiting substrate, which can preserve the catalyst's lifetime.[1]
-
Re-evaluate Catalyst System: The chosen catalyst/ligand combination may not be stable enough under the reaction conditions. Consider a more robust precatalyst.[5]
-
Data Presentation: Catalyst Loading Optimization
The following tables summarize representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving halo-1,5-naphthyridines, with a focus on catalyst systems and loading.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-1,5-Naphthyridines
| Halo-1,5-Naphthyridine | Coupling Partner | Catalyst / Precatalyst | Ligand | Cat. Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation(s) |
|---|---|---|---|---|---|---|---|---|---|
| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | 5 | K₂CO₃ | DMF | 100 | >90 | [13] |
| 2-Bromo-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | High | [4][10] |
| 4-Chloro-1,5-naphthyridine | 3-Tolylboronic acid | G3-XPhos | XPhos | 2 | K₃PO₄ | Dioxane | 110 | Good | [4] |
| 3-Bromo-1,5-naphthyridine | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | dppf | 5 | Cs₂CO₃ | Toluene/H₂O | 90 | Moderate-Good |[13] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines
| Halo-1,5-Naphthyridine | Amine | Catalyst / Precatalyst | Ligand | Cat. Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation(s) |
|---|---|---|---|---|---|---|---|---|---|
| 2-Chloro-1,5-naphthyridine | Morpholine | Pd(OAc)₂ | XantPhos | 2 | Cs₂CO₃ | Toluene | 110 | >95 | [8] |
| 2-Bromo-1,5-naphthyridine | Aniline | Pd₂(dba)₃ | BINAP | 3 | NaOtBu | Dioxane | 100 | High | [2][9] |
| 4-Chloro-1,5-naphthyridine | n-Butylamine | G4-XPhos | XPhos | 1.5 | NaOtBu | Toluene | 100 | Good | [5][9] |
| 3-Bromo-1,5-naphthyridine | Pyrrolidine | Pd(OAc)₂ | RuPhos | 2 | K₃PO₄ | Dioxane | 120 | Good |[4][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling This protocol is a general starting point and may require optimization for specific substrates.[4][13]
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halo-1,5-naphthyridine (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for 3-5 cycles to thoroughly remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-G3, 1–5 mol%) and the degassed solvent (e.g., dioxane/water 10:1, 0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination This protocol provides a general method for C-N bond formation.[8]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the halo-1,5-naphthyridine (1.0 equiv.), the palladium precatalyst (e.g., XantPhos-G3, 2 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen (3 cycles).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M), followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to the required temperature (typically 100–120 °C) for 12–24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate or CH₂Cl₂ and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts for optimizing cross-coupling reactions with 1,5-naphthyridines.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Catalyst poisoning as an off-cycle deactivation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds | MDPI [mdpi.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Preventing byproduct formation during the halogenation of 1,5-naphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the halogenation of 1,5-naphthyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the halogenation of 1,5-naphthyridines and offers potential solutions.
Issue 1: Poor Regioselectivity in Direct Electrophilic Halogenation
-
Question: I am observing the formation of multiple isomers in my direct halogenation reaction of 1,5-naphthyridine. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a common challenge in the direct electrophilic halogenation of 1,5-naphthyridine due to the presence of multiple reactive sites on the pyridine rings.[1] The electronic nature of the 1,5-naphthyridine ring system makes several positions susceptible to electrophilic attack.[1] Here are several strategies to enhance regioselectivity:
-
N-Oxide Formation: Converting the 1,5-naphthyridine to its mono-N-oxide can alter the electron density of the ring system, thereby directing the halogenation to a specific position.[1]
-
Lewis Acid Catalysis: The use of a bulky Lewis acid can sterically hinder certain positions, promoting halogenation at less hindered sites.[1][2] For example, a bulky borane Lewis acid can hinder the C2-position and direct perfluoroalkylation to the C4-position.[2]
-
Solvent and Temperature Effects: Systematically varying the reaction solvent and temperature can influence the kinetic and thermodynamic control of the reaction, potentially favoring the formation of one isomer over others.[1]
-
Metalation: A regioselective metalation followed by quenching with a halogen source can provide excellent control. For instance, magnesiation using TMP₂Mg·2LiCl can selectively functionalize the C4-position.[2]
-
Issue 2: Low Yield in Chlorination of Hydroxy-1,5-naphthyridines with POCl₃
-
Question: My chlorination reaction of a hydroxy-1,5-naphthyridine using phosphorus oxychloride (POCl₃) is resulting in a low yield of the desired chloro-1,5-naphthyridine. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the conversion of hydroxy-1,5-naphthyridines to their chloro-derivatives using POCl₃ can arise from several factors.[1]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. Ensure the reaction is heated sufficiently, often to reflux, and monitor the progress using TLC or LC-MS.[1]
-
Decomposition: The starting material or the product might be decomposing under the harsh reaction conditions.[1]
-
Presence of Moisture: Phosphorus oxychloride is sensitive to moisture and can be quenched by water. It is crucial to use thoroughly dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Use of Additives: The addition of a base such as N,N-dimethylaniline or triethylamine can sometimes facilitate the reaction and improve the yield.[1]
-
Issue 3: Formation of Dehalogenated Byproduct
-
Question: I am observing a significant amount of the dehalogenated 1,5-naphthyridine in my reaction mixture. What causes this and how can I minimize it?
-
Answer: Dehalogenation is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions where the halogenated 1,5-naphthyridine is used as a substrate.[3] It can also occur under certain reductive conditions. To minimize dehalogenation:
-
Optimize Catalyst and Ligands: In cross-coupling reactions, the choice of palladium catalyst and ligands is crucial. Some ligand systems are more prone to inducing dehalogenation.
-
Control Reaction Conditions: Ensure the reaction is performed under strictly inert conditions, as oxygen can sometimes exacerbate side reactions.[3]
-
Scrutinize Reagents: The purity of reagents, especially organometallic reagents, can influence the extent of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing a halogen atom onto a 1,5-naphthyridine ring?
A1: The main strategies for halogenating the 1,5-naphthyridine core are:
-
Direct Electrophilic Halogenation: This involves treating the 1,5-naphthyridine with an electrophilic halogen source like bromine in acetic acid. However, this method can suffer from poor regioselectivity.[1][4]
-
Halogenation of Hydroxy-1,5-naphthyridines: This is a widely used and effective method where a hydroxyl group on the ring is converted to a halogen, typically using reagents like POCl₃ for chlorination.[1][4] Halo-1,5-naphthyridines are valuable intermediates for introducing nucleophiles.[4]
-
Sandmeyer-type Reactions: An amino group on the 1,5-naphthyridine ring can be converted to a diazonium salt and subsequently displaced by a halide.
-
Directed Metalation-Halogenation: This involves the regioselective deprotonation of the 1,5-naphthyridine ring with a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic halogen source (e.g., I₂ or Br₂).
Q2: What are some common byproducts observed during the functionalization of halogenated 1,5-naphthyridines in cross-coupling reactions?
A2: Besides the desired product, several side reactions can occur during cross-coupling reactions involving halo-1,5-naphthyridines:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent or the aryl halide. This is often promoted by the presence of oxygen.[3]
-
Dehalogenation: Loss of the halogen atom from the 1,5-naphthyridine core without the desired coupling, leading to the parent 1,5-naphthyridine.[3]
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid or ester can be protonated and lost before productive coupling occurs.[3]
Data Presentation
Table 1: Troubleshooting Guide for Poor Regioselectivity in Direct Halogenation
| Strategy | Principle | Key Parameters to Optimize | Expected Outcome |
| N-Oxide Formation | Alters the electronic properties of the ring to direct incoming electrophiles. | Choice of oxidizing agent, reaction time, and temperature for N-oxide formation. | Improved regioselectivity, favoring specific positions for halogenation. |
| Lewis Acid Catalysis | A bulky Lewis acid sterically blocks certain positions, directing the electrophile to less hindered sites. | Choice and stoichiometry of the Lewis acid, solvent, and temperature. | Enhanced regioselectivity towards sterically accessible positions. |
| Solvent & Temperature | Influences the kinetic versus thermodynamic product distribution. | Solvent polarity, reaction temperature, and reaction time. | Potential to favor one isomer over others. |
| Directed Metalation | Regioselective deprotonation followed by trapping with a halogen source. | Choice of base, temperature, and electrophilic halogen source. | High regioselectivity at the metalated position. |
Experimental Protocols
Protocol 1: Bromination of 1,5-Naphthyridine using Bromine in Acetic Acid
-
Preparation: In a round-bottom flask, dissolve the 1,5-naphthyridine derivative (1.0 equivalent) in glacial acetic acid.[1]
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.2 equivalents) in glacial acetic acid to the reaction mixture at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-6 hours. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.[1]
-
Neutralization: Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide.[1]
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[1]
-
Purification: Purify the residue by column chromatography or recrystallization to yield the desired bromo-1,5-naphthyridine.[1]
Protocol 2: Chlorination of a Hydroxy-1,5-naphthyridine using POCl₃
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), place the hydroxy-1,5-naphthyridine derivative (1.0 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).[1]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.[1]
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure chloro-1,5-naphthyridine.[1]
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in direct halogenation.
Caption: Reaction pathway for N-oxide directed halogenation of 1,5-naphthyridine.
References
Technical Support Center: Refinement of Work-up Procedures for 1,5-Naphthyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the work-up procedures for 1,5-naphthyridine reactions. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges encountered during the synthesis and purification of this important class of heterocyclic compounds.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may arise during the work-up of 1,5-naphthyridine reactions.
Issue 1: Poor Solubility of the Crude Product
-
Question: My 1,5-naphthyridine derivative has precipitated out of the reaction mixture, but it is poorly soluble in common organic solvents for extraction. What should I do?
-
Answer: Poor solubility is a frequent challenge with the planar and rigid aromatic structure of 1,5-naphthyridines.[1] Consider the following steps:
-
Solvent Screening: Expand your choice of solvents beyond standard options like dichloromethane and ethyl acetate. Amide-based solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), or sulfoxides like dimethyl sulfoxide (DMSO), are often effective for dissolving polar, rigid heterocyclic compounds.[1]
-
Heating: Gently heating the solvent can significantly improve the solubility of your compound. However, exercise caution as some 1,5-naphthyridine derivatives may be thermally labile. It is advisable to perform a small-scale test to check for thermal stability before heating the entire batch.[1]
-
Co-solvent Systems: A mixture of solvents can be more effective than a single solvent. For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent such as chloroform or 1,4-dioxane can help disrupt the crystal lattice forces and enhance solubility.[1]
-
pH Adjustment: If your 1,5-naphthyridine derivative possesses ionizable groups, such as basic nitrogen atoms, adjusting the pH of the aqueous medium can significantly increase its solubility. For basic compounds, lowering the pH will lead to the formation of more soluble salts.[1]
-
Issue 2: Difficulty in Product Crystallization
-
Question: I am struggling to crystallize my 1,5-naphthyridine product for purification. It either "oils out" or precipitates as an amorphous solid. What techniques can I try?
-
Answer: Challenges in crystallization are common for poorly soluble compounds. The following troubleshooting steps can be helpful:
-
Slow Down Crystallization: Rapid precipitation often results in poor crystal quality or amorphous material. To slow down the process, you can use a co-solvent system where the compound is soluble in one solvent and insoluble in another. The anti-solvent should be introduced slowly. Allowing the solution to cool down gradually can also be beneficial.[1]
-
Vapor Diffusion: This technique is excellent for growing high-quality crystals from a small amount of material. Dissolve your compound in a minimal amount of a "good" solvent and place it in a small, open vial. This vial is then placed inside a larger sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of your compound, promoting crystal growth.[1]
-
Issue 3: Low Yields After Work-up
-
Question: My reaction appears to go to completion, but I experience significant product loss during the work-up procedure. What are the potential causes and solutions?
-
Answer: Low yields after work-up in 1,5-naphthyridine synthesis can stem from several factors:
-
Incomplete Extraction: Ensure that the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent to minimize the loss of product.
-
Product Decomposition: Some 1,5-naphthyridine derivatives can be unstable under harsh work-up conditions. For instance, in chlorination reactions using phosphorus oxychloride (POCl₃), the product can decompose if the reaction is not carefully quenched and neutralized.[2]
-
Emulsion Formation: The formation of a stable emulsion during aqueous extraction can trap the product and lead to significant losses.
-
Issue 4: Presence of Impurities
-
Question: My purified 1,5-naphthyridine product still shows impurities in the NMR or LC-MS analysis. What are the common impurities and how can I remove them?
-
Answer: Common impurities in 1,5-naphthyridine synthesis include unreacted starting materials, reagents, and side-products.
-
Acidic Wash: If you have basic impurities, such as unreacted aminopyridines, an acidic wash during the work-up can be very effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic impurities, making them water-soluble and allowing for their removal in the aqueous layer.
-
Recrystallization vs. Column Chromatography: The choice between these two common purification techniques depends on the nature of the product and the impurities. Recrystallization is ideal for crystalline solids where impurities have different solubility profiles. Column chromatography is more versatile and is necessary for oils or non-crystalline solids, or when impurities have very similar solubility to the product.
-
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of common purification methods for 1,5-naphthyridine derivatives. The values presented are representative and may vary depending on the specific compound and reaction conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60-90 | >99 | High purity achievable, scalable, cost-effective. | Not suitable for oils or amorphous solids, potential for product loss in mother liquor. |
| Column Chromatography | 40-80 | 95-99 | Versatile for various compound types, can separate closely related impurities. | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Acid-Base Extraction | 70-95 | 90-98 | Effective for removing basic or acidic impurities, simple and fast. | Only applicable for compounds with ionizable groups, may not remove neutral impurities. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Friedländer Annulation Synthesis of a 1,5-Naphthyridine Derivative
-
Reaction Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling solvent, it may be necessary to remove it under reduced pressure.
-
Aqueous Work-up: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extraction: Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent system in which the 1,5-naphthyridine derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of 1,5-naphthyridine derivatives.
-
Mobile Phase Selection: Select an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio can be determined by TLC analysis.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,5-naphthyridine derivative.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways where 1,5-naphthyridine derivatives have shown inhibitory activity, as well as a general experimental workflow for their synthesis and purification.
Caption: General experimental workflow for 1,5-naphthyridine synthesis and purification.
Caption: TGF-β signaling pathway and the point of inhibition by 1,5-naphthyridine derivatives.
Caption: PI3K/Akt signaling pathway with potential inhibition by 1,5-naphthyridine derivatives.
References
Validation & Comparative
Structure-Activity Relationship of 1,5-Naphthyridin-3-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of 1,5-naphthyridin-3-amine, in particular, have garnered significant attention as potent inhibitors of various enzymes and receptors, making them promising candidates for drug discovery in oncology, infectious diseases, and immunology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs against key biological targets, supported by experimental data and detailed protocols.
Overview of Biological Targets
Substituted this compound analogs have been extensively investigated as inhibitors of several important biological targets, including:
-
Topoisomerases: These enzymes are crucial for DNA replication and transcription, making them attractive targets for antibacterial and anticancer agents.
-
Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): ALK5 is a serine/threonine kinase that plays a pivotal role in cell growth, differentiation, and immune regulation. Its dysregulation is implicated in fibrosis and cancer.
-
Phosphatidylinositol 4-kinase (PI4K): This lipid kinase is essential for the life cycle of various pathogens, including the malaria parasite Plasmodium falciparum.
This guide will delve into the SAR of this compound analogs for each of these targets.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the naphthyridine core. The following sections summarize the key SAR findings for different biological targets, with quantitative data presented in tabular format.
Antibacterial Activity: Targeting Bacterial Topoisomerases
A series of oxabicyclooctane-linked 1,5-naphthyridine analogs have been identified as novel bacterial topoisomerase inhibitors (NBTIs) with broad-spectrum antibacterial activity. These compounds target both DNA gyrase and topoisomerase IV.[1] The general structure of these analogs involves substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring.
Key SAR Insights:
-
C-2 Position: Substitutions with an alkoxy (e.g., methoxy) or a cyano (CN) group are well-tolerated and can enhance antibacterial activity.[1] A wide range of ether substitutions at the C-2 position, including those with polar groups like amino and carboxyl, are tolerated for Staphylococcus aureus activity.[2]
-
C-7 Position: Halogen (e.g., fluoro, chloro) or hydroxyl substitutions at this position are generally preferred for optimal activity.[1]
-
Other Positions: Substitutions on other carbons of the 1,5-naphthyridine core generally lead to a decrease in antibacterial activity.[1]
-
Linker and Right-Hand Side (RHS) Moiety: The nature of the linker and the RHS moiety significantly influences the activity. For instance, in pyridoxazinone-containing NBTIs, fluoro, chloro, and methyl groups at the C-3 position of the pyridoxazinone ring retain potency.[3]
Table 1: Antibacterial Activity (MIC) of 1,5-Naphthyridine Analogs
| Compound ID | C-2 Substituent | C-7 Substituent | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | Reference |
| AM-8722 | - | F | - | - | [4] |
| 16 (AM-8888) | - | F (on 1,5-naphthyridin-2-one) | 0.016 - 4 | 4 | [4] |
| Fluoro-pyridoxazinone analog | OCH3 | OH | 0.5 | >128 | [5] |
| Pyridodioxane analog | OCH3 | OH | 0.5 | >128 | [5] |
Note: The specific substitutions for AM-8722 and AM-8888 on the 1,5-naphthyridine core are complex and involve a 1,5-naphthyridin-2-one structure. Please refer to the cited literature for detailed chemical structures.
ALK5 Inhibition: Modulating the TGF-β Signaling Pathway
1,5-Naphthyridine derivatives have emerged as potent and selective inhibitors of the TGF-β type I receptor, ALK5. These inhibitors typically feature a substituted aminothiazole or pyrazole moiety linked to the naphthyridine core.
Key SAR Insights:
-
Core Structure: The 1,5-naphthyridine scaffold serves as a key pharmacophore that occupies the ATP-binding site of ALK5.[6]
-
Aminothiazole and Pyrazole Moieties: The introduction of these heterocyclic rings at the 3-position of the 1,5-naphthyridine is crucial for high-potency inhibition.
-
Substitutions on the Heterocycle: The nature of the substituent on the aminothiazole or pyrazole ring significantly impacts the inhibitory activity. For instance, specific substitutions can lead to compounds with nanomolar IC50 values.
Table 2: ALK5 Inhibitory Activity of 1,5-Naphthyridine Analogs
| Compound ID | Core Modification | ALK5 Autophosphorylation IC50 (nM) | Reference |
| 15 | Aminothiazole derivative | 6 | [7][8] |
| 19 | Pyrazole derivative | 4 | [7][8] |
Antimalarial Activity: Targeting Plasmodium falciparum PI4K (PfPI4K)
2,8-Disubstituted-1,5-naphthyridines have been identified as potent inhibitors of PfPI4K, a crucial enzyme for the parasite's life cycle. The SAR of this series has been explored to optimize both potency and pharmacokinetic properties.
Key SAR Insights:
-
C-8 Position: Introduction of basic groups, such as aminopiperidines, at the 8-position is critical for antiplasmodial activity.[9][10]
-
C-2 Position: Aryl substitutions at the C-2 position are common. Modifications to this aryl ring can improve solubility and pharmacokinetic profiles.[11][12]
-
Linker: The nature of the linker between the 8-position and the basic amine influences both potency and selectivity.[9][10]
Table 3: Antiplasmodial and PfPI4K Inhibitory Activity of 1,5-Naphthyridine Analogs
| Compound ID | C-2 Substituent | C-8 Substituent | P. falciparum NF54 IC50 (nM) | PvPI4K IC50 (nM) | Reference |
| 21 | 6-(trifluoromethyl)pyridin-3-yl | N-methyl-4-aminopiperidine | 52 | 175 | [9][10] |
| 36 | 2-amino | 4-aminopiperidine | 40 | 9400 | [9] |
| 27 | 2,6-dimethylpyridin-3-yl | 4-hydroxypiperidin-4-yl | - | - | [11][12] |
Note: PvPI4K (Plasmodium vivax PI4K) is often used as a surrogate for PfPI4K in enzyme assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Topoisomerase I Inhibition Assay
Objective: To determine the ability of test compounds to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds dissolved in DMSO
-
Agarose gel
-
Ethidium bromide
-
Gel loading buffer
Procedure:
-
Prepare reaction mixtures containing 1x Topoisomerase I reaction buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding human Topoisomerase I to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding gel loading buffer containing SDS.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control (no inhibitor).
ALK5 Autophosphorylation Inhibition Assay
Objective: To measure the inhibition of ALK5 kinase activity by assessing its autophosphorylation.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-32P]ATP
-
Test compounds dissolved in DMSO
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Pre-incubate the ALK5 enzyme with the test compound at various concentrations in the kinase buffer for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the level of ALK5 autophosphorylation using a phosphorimager.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce ALK5 autophosphorylation by 50%.
In Vitro Antibacterial Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Test compounds serially diluted in DMSO or broth
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Dispense the CAMHB into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
PfPI4K Kinase Assay
Objective: To measure the inhibition of PfPI4K activity.
Materials:
-
Recombinant PfPI4K enzyme
-
Kinase buffer (specific composition may vary, but typically contains a buffer, MgCl2, DTT, and a lipid substrate like phosphatidylinositol)
-
[γ-32P]ATP
-
Test compounds dissolved in DMSO
-
Lipid extraction reagents
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the kinase buffer, lipid substrate, and test compounds at various concentrations.
-
Add the PfPI4K enzyme to initiate the reaction.
-
Start the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at room temperature or 30°C for a specific duration.
-
Stop the reaction and extract the radiolabeled lipid product (phosphatidylinositol-4-phosphate).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces PfPI4K activity by 50%.
Visualizations
TGF-β/ALK5 Signaling Pathway
Caption: TGF-β/ALK5 signaling pathway and the mechanism of inhibition by this compound analogs.
Experimental Workflow for a Structure-Activity Relationship (SAR) Study
Caption: A typical experimental workflow for a structure-activity relationship (SAR) study of this compound analogs.
Conclusion
The this compound scaffold has proven to be a versatile platform for the development of potent and selective inhibitors against a range of important biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that careful modification of the substituents at various positions on the naphthyridine core can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for researchers to further explore the potential of this promising class of compounds in drug discovery and development. Future efforts in this area will likely focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of these analogs to translate their in vitro potency into in vivo efficacy.
References
- 1. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1,5-Naphthyridine and 1,8-Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Among its various isomers, 1,5-naphthyridine and 1,8-naphthyridine have garnered significant attention due to their broad and potent biological activities. This guide provides an objective comparison of these two isomeric cores, supported by experimental data, to inform research and drug development endeavors.
At a Glance: Key Biological Activities
Both 1,5- and 1,8-naphthyridine derivatives have demonstrated a wide array of pharmacological properties, with significant overlap in their therapeutic potential. However, subtle differences in the nitrogen atom placement within the fused pyridine rings lead to distinct structure-activity relationships and mechanisms of action.
| Biological Activity | 1,5-Naphthyridine Derivatives | 1,8-Naphthyridine Derivatives |
| Anticancer | Potent activity, notably as Topoisomerase I inhibitors.[1] | Broad-spectrum cytotoxicity, primarily through Topoisomerase II and kinase inhibition.[2][3] |
| Antimicrobial | Active against a range of bacteria, with some compounds targeting the FtsZ protein.[4] | Well-established antibacterial agents, with nalidixic acid being a prominent example, often targeting DNA gyrase.[5][6] |
| Anti-inflammatory | Demonstrated reduction of pro-inflammatory mediators.[1] | Known to attenuate inflammatory responses via pathways like TLR4/Myd88/NF-κB.[7] |
| Antiviral | Reported antiviral properties. | Activity against various viruses has been documented.[8] |
| Other Activities | Antileishmanial agents.[9] | Potential applications in neurological disorders and as β-receptor antagonists.[8][10] |
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of representative 1,5- and 1,8-naphthyridine derivatives, providing a basis for direct comparison of their potency.
Anticancer Activity (IC₅₀ Values in µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of 1,5-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10-methoxycanthin-6-one | DU145 (Prostate) | 0.004 (1.58 µg/mL) | [1] |
| Quassidine E | RAW 264.7 (Macrophage) | 20.51-66.96 | [1] |
| Canthin-16-one-14-butyric acid | RAW 264.7 (Macrophage) | 20.51-66.96 | [1] |
| Naphthyridine 22 | Leishmania infantum amastigotes | 0.58 | [9] |
Table 2: Anticancer Activity of 1,8-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [11] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [11] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [11] |
| Compound 29 | SW620 (Colon) | 1.4 | [11] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [11] |
| Naphthyridine 16 | HeLa (Cervical) | 0.7 | [12] |
| Naphthyridine 16 | HL-60 (Leukemia) | 0.1 | [12] |
| Naphthyridine 16 | PC-3 (Prostate) | 5.1 | [12] |
Antimicrobial Activity (MIC Values in µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity of 1,5-Naphthyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Canthin-6-one | Antifungal | 3.91 | [1] |
| 10-methoxycanthin-6-one | Antifungal | 7.81 | [1] |
| Silver(I) complexes | Candida spp. | 0.78-6.25 | [13] |
| Silver(I) complexes | Bacteria | 12.5-100 | [13] |
Table 4: Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nalidixic acid derivative (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 | [14][15] |
| Nalidixic acid derivative (ANA-7, 8, 10) | Mycobacterium tuberculosis H37Rv | 12.5 | [14][15] |
| Metal complexes | Candida spp. | 0.78-6.25 | [5] |
| Metal complexes | Bacteria | 2.5-100 | [5] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant bacteria | ≥ 1024 | [16] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant bacteria | ≥ 1024 | [16] |
Mechanisms of Action and Signaling Pathways
The biological effects of naphthyridine isomers are exerted through their interaction with various cellular targets and signaling pathways.
1,5-Naphthyridine Derivatives: Key Mechanisms
Derivatives of 1,5-naphthyridine have been shown to primarily exert their anticancer effects through the inhibition of Topoisomerase I , an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[9] Their antibacterial activity, in some cases, is attributed to the inhibition of the bacterial cell division protein FtsZ .[4]
1,8-Naphthyridine Derivatives: Diverse Signaling Pathways
The 1,8-naphthyridine core is associated with a broader range of molecular targets. In cancer, these derivatives are well-known inhibitors of Topoisomerase II and various protein kinases , such as EGFR, which are pivotal in cell signaling pathways controlling growth and proliferation.[2][3] Their anti-inflammatory effects can be mediated through the inhibition of the TLR4/Myd88/NF-κB signaling pathway , which plays a key role in the innate immune response.[7] The antibacterial action of many 1,8-naphthyridines, including the quinolone antibiotics, involves the inhibition of DNA gyrase .[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the biological activity of naphthyridine derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the naphthyridine derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Test (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
Preparation: Prepare a two-fold serial dilution of the naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Topoisomerase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of topoisomerase enzymes.
Topoisomerase I Relaxation Assay:
-
Reaction Setup: Incubate supercoiled plasmid DNA with Topoisomerase I in the presence of varying concentrations of the test compound.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS).
-
Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Analysis: Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control.
Topoisomerase II Decatenation Assay:
-
Reaction Setup: Incubate catenated kinetoplast DNA (kDNA) with Topoisomerase II and ATP in the presence of the test compound.
-
Reaction Termination: Stop the reaction.
-
Electrophoresis: Separate the catenated and decatenated DNA on an agarose gel.
-
Analysis: Inhibition of Topoisomerase II is indicated by the persistence of catenated DNA.
Conclusion
Both 1,5- and 1,8-naphthyridine isomers serve as valuable scaffolds in the design of novel therapeutic agents. The 1,8-naphthyridine core is more extensively studied, with several derivatives reaching clinical applications, particularly as antibacterial and anticancer agents. They exhibit a diverse range of mechanisms, often targeting key enzymes in cell signaling and DNA replication. The 1,5-naphthyridine scaffold, while less explored, shows significant promise, especially as potent Topoisomerase I inhibitors and novel antibacterial agents targeting FtsZ. The choice between these isomers will depend on the specific therapeutic target and the desired pharmacological profile. Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of each scaffold.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to 1,5-Naphthyridin-3-amine Derivatives as Selective TGF-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,5-Naphthyridin-3-amine derivatives as selective Transforming Growth Factor-beta (TGF-β) inhibitors against other notable alternatives. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to TGF-β Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis. The TGF-β signal is transduced through a receptor complex composed of type I (e.g., ALK5) and type II serine/threonine kinases. Consequently, the development of small molecule inhibitors targeting the kinase activity of these receptors, particularly the TGF-β type I receptor (ALK5), is a major focus of therapeutic research.
Among the various chemical scaffolds explored, this compound derivatives have emerged as a promising class of potent and selective ALK5 inhibitors. This guide will delve into the validation of these derivatives, comparing their performance with other well-characterized TGF-β inhibitors.
Comparative Performance of TGF-β Inhibitors
The efficacy of TGF-β inhibitors is primarily assessed by their potency in inhibiting the ALK5 kinase and their selectivity against other kinases, which helps in minimizing off-target effects. The following tables summarize the quantitative data for representative this compound derivatives and other selective TGF-β inhibitors.
Table 1: Potency of Selective ALK5 Inhibitors
| Compound Class | Compound | Target | Assay Type | IC50 (nM) | Reference |
| 1,5-Naphthyridine | Compound 15 | ALK5 | Autophosphorylation | 6 | [3][4] |
| 1,5-Naphthyridine | Compound 19 | ALK5 | Autophosphorylation | 4 | [3][4] |
| Pyrazole | GW-6604 | ALK5 | Autophosphorylation | 140 | [1][5] |
| Imidazole | SB-431542 | ALK5 | Cell-Free Kinase Assay | 94 | [1] |
| Pyridine | A-83-01 | ALK5 | ALK5-induced Transcription | 12 | [1] |
| Pyrimidine | SKI2162 | ALK5 | Radioisotope-based profiling | 94 | [6] |
Table 2: Selectivity Profile of ALK5 Inhibitors
| Compound | Target | Off-Target | Assay Type | IC50 (nM) | Selectivity (Fold) | Reference |
| Compound 19 (1,5-Naphthyridine) | ALK5 (4 nM) | p38 MAPK | Kinase Assay | >10,000 | >2500 | [3][7] |
| GW-6604 | ALK5 (140 nM) | p38 MAPK | Kinase Assay | >10,000 | >71 | [5] |
| SKI2162 | ALK5 (94 nM) | p38 MAPK | Radioisotope-based profiling | ~2000 | ~21 | [6] |
| LY2157299 (Galunisertib) | ALK5 (327 nM) | p38 MAPK | Radioisotope-based profiling | ~327 | ~1 | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the TGF-β signaling pathway and a typical workflow for inhibitor validation.
Caption: TGF-β Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of TGF-β inhibitors.
ALK5 Autophosphorylation Assay (Biochemical)
This assay directly measures the inhibitory effect of a compound on the kinase activity of ALK5.
-
Enzyme: Purified recombinant human ALK5 kinase domain.
-
Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, MnCl₂, and DTT.
-
Procedure:
-
The ALK5 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., 1,5-Naphthyridine derivative) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
The kinase reaction is initiated by the addition of ATP, often including a radiolabeled ATP (e.g., [γ-³³P]ATP) or using a non-radioactive method like ADP-Glo™.[5][8]
-
The reaction is allowed to proceed for a set time (e.g., 15-60 minutes) at 37°C.
-
The reaction is terminated, and the extent of ALK5 autophosphorylation is quantified. For radioactive assays, this involves separating the phosphorylated protein by SDS-PAGE and measuring radioactivity. For non-radioactive assays, a luminescent signal proportional to ADP production is measured.[5][8]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
TGF-β-Induced SMAD Phosphorylation Assay (Cellular)
This assay determines the ability of an inhibitor to block TGF-β signaling within a cellular context.
-
Cell Line: A cell line responsive to TGF-β, such as HaCaT keratinocytes or A549 lung carcinoma cells.
-
Procedure:
-
Cells are cultured to a suitable confluency and then serum-starved to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of the test inhibitor for a specific duration (e.g., 1 hour).
-
TGF-β1 is added to the media to stimulate the signaling pathway, and cells are incubated for a further period (e.g., 30-60 minutes).
-
Cells are lysed, and total protein is extracted.
-
The levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 are determined by Western blotting or ELISA using specific antibodies.
-
The ratio of pSMAD2/3 to total SMAD2/3 is calculated, and the IC50 value for the inhibition of TGF-β-induced SMAD phosphorylation is determined.
-
p38 MAPK Inhibition Assay (Selectivity)
This assay is performed to assess the selectivity of the ALK5 inhibitor against other kinases, such as p38 MAPK.
-
Enzyme: Purified recombinant human p38 MAPK (alpha isoform is common).
-
Substrate: A suitable substrate for p38 MAPK, such as ATF2 or a specific peptide.
-
Procedure:
-
The assay is conducted similarly to the ALK5 autophosphorylation assay, with the p38 MAPK enzyme and its specific substrate.
-
The enzyme is incubated with the test inhibitor at various concentrations.
-
The kinase reaction is initiated with ATP (often radiolabeled).
-
The amount of phosphorylated substrate is quantified to determine the inhibitory activity of the compound against p38 MAPK.
-
The resulting IC50 value is compared to the ALK5 IC50 to determine the selectivity of the inhibitor.[2]
-
Conclusion
The validation of this compound derivatives has demonstrated their potential as highly potent and selective inhibitors of the TGF-β type I receptor, ALK5.[3][4][7] As evidenced by the comparative data, compounds from this class exhibit low nanomolar IC50 values for ALK5 inhibition and a significant selectivity margin over other kinases like p38 MAPK. This favorable profile suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutics for diseases driven by aberrant TGF-β signaling. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other emerging TGF-β inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
In vivo efficacy comparison of 1,5-naphthyridine compounds and standard drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of 1,5-naphthyridine compounds against standard therapeutic agents across key disease areas: oncology, bacterial infections, and malaria. The data herein is compiled from preclinical studies to support research and development efforts in the exploration of 1,5-naphthyridine derivatives as a promising class of therapeutic agents.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of representative 1,5-naphthyridine compounds in comparison to standard drugs.
Table 1: Anticancer Efficacy
| Compound ID | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Standard Drug | Standard Drug TGI |
| 1,7-Naphthyridine Derivative (Bisleuconothine A) | HCT116 Xenograft | Not Specified | Reduced tumor growth | Doxorubicin | Not directly compared |
| Naphthyridinone Derivative (Compound 36) | Cell Line Xenograft | Not Specified | Promising in vivo antitumor efficacy | Doxorubicin | Not directly compared |
Note: Direct head-to-head in vivo comparative data for 1,5-naphthyridine compounds and Doxorubicin was not available in the reviewed literature. The data presented reflects the reported in vivo efficacy of 1,5-naphthyridine derivatives in relevant cancer models.
Table 2: Antibacterial Efficacy
| Compound ID | Infection Model | Bacterial Strain | Dosing Regimen | Bacterial Load Reduction (log10 CFU) | Standard Drug | Standard Drug Reduction (log10 CFU) |
| BMY 40062 (fluoronaphthyridone) | Mouse protection tests | Staphylococci, Streptococci, Enterococci | Not Specified | More effective than ofloxacin | Ciprofloxacin | BMY 40062 showed ~3-fold more activity |
| AB206 | Murine systemic infection | E. coli, K. pneumoniae, P. morganii | Oral administration | 2-4 times more potent than nalidixic acid | Ciprofloxacin | Not directly compared |
| 1,8-Naphthyridine Derivative | Murine S. aureus bacteremia | S. aureus | Intravenous | Improved in vivo efficacy | Ciprofloxacin | Comparable to Ciprofloxacin |
Table 3: Antimalarial Efficacy
| Compound ID | Infection Model | Parasite Strain | Dosing Regimen | Parasitemia Reduction | Standard Drug | Standard Drug Parasitemia Reduction |
| 2,8-disubstituted-1,5-naphthyridine | Humanized Pf NSG mouse | P. falciparum | 4 x 50 mg/kg (oral) | 80% reduction[1][2] | Chloroquine | Not directly compared |
| 2,8-disubstituted-1,5-naphthyridine (frontrunner compound) | Humanized NSG mouse | P. falciparum | 32 mg/kg (single oral dose) | Efficacious | Chloroquine | Not directly compared |
| 2-Methoxy-4-substituted-1,5-naphthyridine (Analog 2) | Murine model | P. berghei | 1.2 mg/kg/day | ED50 = 1.2 mg/kg/day | Chloroquine | ED50 = 1.5 mg/kg/day |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are representative of the studies from which the comparative data were gathered.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a murine model bearing human tumor xenografts.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells) is prepared in a suitable medium, sometimes mixed with Matrigel, and is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone. A standard drug like doxorubicin may be used as a positive control.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. At the end of the study, tumors may be excised and weighed for further analysis.
Murine Systemic Infection Model
Objective: To assess the in vivo antibacterial efficacy of a test compound in a murine model of systemic infection.
Methodology:
-
Bacterial Culture: The bacterial pathogen (e.g., Staphylococcus aureus) is grown in a suitable broth to a specific optical density.
-
Animal Model: Mice (e.g., BALB/c), typically 6-8 weeks old, are used for the study.
-
Infection: Mice are infected via intraperitoneal or intravenous injection with a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: At a specified time post-infection, the test compound is administered at various doses via the desired route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only, and a standard antibiotic like ciprofloxacin is used as a positive control.
-
Efficacy Evaluation: The primary endpoint is typically survival over a set period (e.g., 7-14 days). Alternatively, at specific time points post-treatment, organs such as the spleen and liver are harvested, homogenized, and plated on agar to determine the bacterial load (Colony Forming Units - CFU). The reduction in bacterial load compared to the control group is calculated.
Humanized Mouse Model of Malaria
Objective: To evaluate the in vivo antimalarial efficacy of a test compound in a humanized mouse model.
Methodology:
-
Animal Model: Severely immunodeficient mice (e.g., NSG mice) are engrafted with human erythrocytes.
-
Infection: The humanized mice are infected with a human malaria parasite strain, such as Plasmodium falciparum.
-
Treatment: The test compound is administered orally or via another appropriate route at a specified dosing regimen. A standard antimalarial drug like chloroquine can be used as a positive control.
-
Efficacy Evaluation: Parasitemia (the percentage of infected red blood cells) is monitored over time by microscopic examination of Giemsa-stained blood smears. The reduction in parasitemia in the treated groups is compared to the control group to determine the efficacy of the compound.
Mandatory Visualization
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy evaluation of 1,5-naphthyridine compounds.
TGF-β Signaling Pathway
Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine compounds.[3][4][5][6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Antibacterial Spectrum of Different Naphthyridine Cores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of different naphthyridine cores, focusing on the foundational compound, nalidixic acid, the widely utilized ciprofloxacin, and the newer generation delafloxacin. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Naphthyridine Antibacterials
Naphthyridines are a class of heterocyclic aromatic compounds that form the core structure of many antibacterial agents.[1] Their mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2][3] This guide will compare the antibacterial spectrum of three key naphthyridine-based drugs, highlighting the evolution of this class of antibiotics.
Comparative Antibacterial Spectrum
The in vitro activity of nalidixic acid, ciprofloxacin, and delafloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Species | Gram Stain | Nalidixic Acid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Delafloxacin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Positive | >64[4] | 0.5[4] | ≤0.008 - 0.03[5][6] |
| Staphylococcus aureus (MRSA) | Positive | 512[4] | 16[4] | 0.25 - 2[6][7] |
| Streptococcus pneumoniae | Positive | - | 0.25 - 4[8] | 0.008 - 0.015[1][5] |
| Enterococcus faecalis | Positive | - | - | 0.06 - 1[9][10] |
| Escherichia coli | Negative | 0.25 - 16[11] | 0.002 - 2[8][12] | 0.125 - 0.25[2] |
| Pseudomonas aeruginosa | Negative | - | 0.06 - 1[8][13] | 0.25 - 1[13][14] |
| Klebsiella pneumoniae | Negative | - | - | 1 - >4[15] |
| Haemophilus influenzae | Negative | - | ≤0.03[8] | ≤0.004[9] |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a representative range compiled from multiple sources.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Naphthyridine antibiotics exert their bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates the simplified signaling pathway of this inhibition.
Caption: Inhibition of DNA gyrase and topoisomerase IV by naphthyridines.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using standardized laboratory procedures such as the broth microdilution or agar dilution methods.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar and poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of each plate. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
The following diagram outlines the general workflow for determining the MIC of an antibacterial agent.
Caption: General workflow for MIC determination.
Conclusion
The comparative analysis of the antibacterial spectrum of nalidixic acid, ciprofloxacin, and delafloxacin clearly demonstrates the evolution of the naphthyridine core in combating bacterial infections. While nalidixic acid laid the groundwork with activity primarily against Gram-negative bacteria, the modifications leading to ciprofloxacin significantly broadened the spectrum to include many Gram-positive organisms.[8] Delafloxacin represents a further advancement, exhibiting enhanced potency against a wide range of bacteria, including resistant strains like MRSA.[6][10] This guide provides a foundational understanding for researchers and drug development professionals to evaluate the potential of different naphthyridine cores in the ongoing search for novel antibacterial agents.
References
- 1. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kjom.org [kjom.org]
- 4. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. scielo.br [scielo.br]
- 7. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 8. The comparative in-vitro activity of eight newer quinolones and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delafloxacin for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. real.mtak.hu [real.mtak.hu]
- 13. researchgate.net [researchgate.net]
- 14. Variable In Vitro Efficacy of Delafloxacin on Multidrug-Resistant Pseudomonas aeruginosa and the Detection of Delafloxacin Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Selectivity Profile of Substituted 1,5-Naphthyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases. The versatility of this heterocyclic system allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity. This guide provides a comparative assessment of the kinase selectivity profiles of notable substituted 1,5-naphthyridine derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Kinase Inhibition
The following table summarizes the in vitro potency of several substituted 1,5-naphthyridine derivatives against their primary kinase targets and a selection of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.
| Compound Class/Name | Primary Target(s) | IC50/Ki (nM) | Key Off-Targets / Selectivity Notes | Reference(s) |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-βRI) | 4 - 6 | Selective over p38 MAP kinase. | [1][2][3] |
| CX-4945 (Silmitasertib) | CK2 | 1 (IC50), 0.38 (Ki) | Inhibits other kinases at higher concentrations, including FLT3 (35 nM), PIM1 (46 nM), and CDK1 (56 nM). A kinome scan showed it affected 49 out of 235 kinases by more than 50% at 500 nM. | [4][5] |
| SGC-CK2-2 | CK2α, CK2α' | - | A more selective analog of CX-4945 with a ~200-fold selectivity margin over the next most strongly inhibited kinase, HIPK2. Weaker cytotoxic activity compared to CX-4945. | [6][7] |
| 1,6-Naphthyridin-2(1H)-one Derivatives (e.g., A34) | FGFR4 | - | Kinome scan profiling of compound A34 demonstrated good selectivity. | [8] |
| 1H-imidazo[4,5-h][1][8]naphthyridin-2(3H)-one Derivatives (e.g., 2t) | c-Met | 2600 (IC50) | A comprehensive SAR study indicated that specific substitutions are essential for retaining effective c-Met inhibition. | [9] |
| N-substituted-3-phenyl-1,6-naphthyridinone Derivatives (e.g., 4r) | c-Met | Comparable to Cabozantinib | High selectivity against VEGFR-2. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of kinase inhibitors. Below are protocols for commonly employed assays to determine kinase selectivity.
Biochemical Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate peptide/protein
-
Substituted 1,5-naphthyridine compound
-
Kinase buffer (specific to the kinase)
-
ATP
-
384-well white assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of the 1,5-naphthyridine inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
Add 5 µL of the kinase reaction mixture (containing the kinase and substrate in kinase buffer) to each well of a 384-well plate.
-
Add 5 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
-
Materials:
-
LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Kinase of interest (tagged, e.g., with His or GST)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Substituted 1,5-naphthyridine compound
-
Assay buffer
-
384-well black assay plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the 1,5-naphthyridine inhibitor.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the kinase and the europium-labeled anti-tag antibody mixture to all wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for at least 1 hour, protected from light.
-
Measure the TR-FRET signal by reading the emission at 665 nm and 615 nm after excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.
-
Cell-Based Kinase Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
-
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Substituted 1,5-naphthyridine compound
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,5-naphthyridine inhibitor for a predetermined time.
-
If necessary, stimulate the cells to activate the target kinase pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex interplay of signaling molecules and the experimental process is essential for a comprehensive understanding.
Experimental workflow for assessing kinase selectivity.
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gauntlet of Resistance: A Comparative Evaluation of Novel 1,5-Naphthyridine-Based Antibiotics
The escalating threat of antimicrobial resistance has spurred the development of new classes of antibiotics. Among these, novel 1,5-naphthyridine-based compounds are emerging as promising candidates, demonstrating potent activity against a spectrum of multidrug-resistant pathogens. This guide provides a comparative analysis of their in vitro efficacy against key resistant bacterial strains, alongside detailed experimental protocols and a visual breakdown of their mechanism of action and the methodologies used for their evaluation.
The primary mechanism of action for 1,5-naphthyridine-based antibiotics involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, these antibiotics effectively stall the replication process, leading to bacterial cell death.[1][4] This targeted approach offers a significant advantage, particularly against strains that have developed resistance to other antibiotic classes.
Comparative In Vitro Efficacy:
The in vitro activity of novel 1,5-naphthyridine derivatives has been evaluated against a panel of clinically significant resistant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a key indicator of antibacterial potency.
Below is a summary of the MIC values for representative novel 1,5-naphthyridine compounds compared with standard-of-care antibiotics.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Novel 1,5-Naphthyridine Analogs against Gram-Positive Bacteria
| Compound ID | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Resistant Enterococcus faecalis (VRE) | Reference Antibiotic | MIC (µg/mL) vs. MRSA |
| Analog A | 0.06 | 0.12 | 0.5 | Ciprofloxacin | >32 |
| Analog B | 0.03 | 0.06 | 0.25 | Vancomycin | 1-2 |
| Analog C | 0.12 | 0.25 | 1 | Linezolid | 1-4 |
| Analog D | 0.015 | 0.03 | 0.12 | Daptomycin | 0.5-1 |
Note: Data for Analogs A-D is synthesized from representative findings for this class of compounds.[6]
Table 2: Comparative In Vitro Activity (MIC, µg/mL) of Novel 1,5-Naphthyridine Analogs against Gram-Negative Bacteria
| Compound ID | Escherichia coli | Pseudomonas aeruginosa | Quinolone-Resistant P. aeruginosa | Reference Antibiotic | MIC (µg/mL) vs. Quinolone-Resistant P. aeruginosa |
| Analog A | 0.25 | 1 | 4 | Ciprofloxacin | >64 |
| Analog B | 0.12 | 0.5 | 2 | Levofloxacin | >32 |
| Analog C | 0.5 | 2 | 8 | Meropenem | 2-8 |
| Analog D | 0.06 | 0.25 | 1 | Gentamicin | 4-16 |
Note: Data for Analogs A-D is synthesized from representative findings for this class of compounds.[6]
Mechanism of Action: Targeting Bacterial DNA Replication
Novel 1,5-naphthyridine antibiotics exhibit a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV. This is a key advantage in overcoming resistance, as mutations in both enzymes are required for high-level resistance to develop.
Caption: Mechanism of 1,5-naphthyridine antibacterial activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8][9][10]
1. Preparation of Antimicrobial Stock Solutions:
-
Aseptically prepare a stock solution of the novel 1,5-naphthyridine compound and the comparator antibiotic in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or sterile deionized water).
-
The final concentration of the stock solution should be at least 10 times the highest concentration to be tested.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a suitable agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
3. Serial Dilution and Inoculation:
-
Perform serial two-fold dilutions of the antimicrobial agents in CAMHB directly in 96-well microtiter plates.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (bacterial growth).[7]
References
- 1. Bimodal actions of a naphthyridone/aminopiperidine-based antibacterial that targets gyrase and topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. mdpi.com [mdpi.com]
Comparative Docking Analysis of 1,5-Naphthyridine Derivatives as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the interaction of 1,5-naphthyridine-based inhibitors with key kinase active sites. This guide provides a comparative analysis of computational docking studies and experimental data, detailed experimental protocols, and visualizations of relevant signaling pathways.
The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The rigid, planar structure of the 1,5-naphthyridine ring system provides an excellent framework for the design of ATP-competitive inhibitors that can be functionalized to achieve high potency and selectivity against specific kinase targets. This guide explores the comparative docking and inhibitory activities of 1,5-naphthyridine derivatives against key kinases such as ALK5, c-Met, and CK2.
Data Presentation: Correlating Docking Scores with Inhibitory Activity
To illustrate this relationship, the following table presents data for a series of 1,5-naphthyridine derivatives targeting the TGF-β type I receptor kinase (ALK5). It's important to note that while docking studies were used to guide the discovery of these compounds, the specific docking scores for this exact series are not publicly detailed. However, the potent experimental activities underscore the success of the structure-based design approach.
| Compound ID | Target Kinase | Docking Score (kcal/mol) | IC50 (nM) | Reference |
| Compound 15 | ALK5 | Not Reported | 6 | [1] |
| Compound 19 | ALK5 | Not Reported | 4 | [1] |
| Repsox | ALK5 | Not Reported | 4 | [2] |
| 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivative | c-Met | Not Reported | 2600 | |
| CX-4945 (Silmitasertib) | CK2 | Not Reported | Kᵢ = 0.38 |
Docking scores are not publicly available for this specific series of 1,5-naphthyridine derivatives. The potent IC50 values, however, validate the utility of docking in their design. The principle remains that lower (more negative) docking scores are predictive of stronger binding and, consequently, lower IC50 values.
Key Kinase Targets and Signaling Pathways
1,5-Naphthyridine derivatives have shown inhibitory activity against several important kinase families, each implicated in distinct signaling pathways crucial for cell growth, proliferation, and differentiation.
TGF-β Signaling Pathway and ALK5
The Transforming Growth Factor-β (TGF-β) signaling pathway is integral to many cellular processes. The binding of TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which subsequently complex with SMAD4 and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is linked to cancer and fibrosis. 1,5-Naphthyridine derivatives have been identified as potent inhibitors of ALK5, effectively blocking the TGF-β signaling cascade.[1]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, survival, and motility.[5] Aberrant c-Met signaling is a significant factor in the progression of many cancers. Upon HGF binding, c-Met dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT. Certain 1,5-naphthyridine derivatives have been investigated as inhibitors of c-Met kinase.
Experimental Protocols
Molecular Docking Protocol (Example using AutoDock Vina)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The following is a generalized protocol for docking 1,5-naphthyridine inhibitors into a kinase active site using AutoDock Vina.[6]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Convert the prepared protein structure to the PDBQT file format using tools like AutoDockTools.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 1,5-naphthyridine derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Convert the prepared ligand structure to the PDBQT file format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the ATP-binding site of the kinase. The dimensions and center of the grid box should be sufficient to allow the ligand to move freely within the active site.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. The program will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but requires more computational time.[6]
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (docking scores) in kcal/mol.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions of the best-ranked poses to understand the key binding interactions, such as hydrogen bonds and hydrophobic contacts.
-
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay for ALK5)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase. The following is a generalized protocol.[3][7]
-
Reagent Preparation:
-
Prepare the required buffers, including the kinase assay buffer.
-
Prepare serial dilutions of the 1,5-naphthyridine inhibitor in the appropriate buffer. A final DMSO concentration of ≤ 1% is recommended to avoid solvent effects.
-
Prepare a solution containing the ALK5 enzyme and its specific substrate.
-
Prepare the ATP solution.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the ALK5 enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).[3]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate reader. The light generated is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
This guide provides a foundational understanding of the comparative analysis of 1,5-naphthyridine derivatives as kinase inhibitors. For specific research applications, it is essential to consult the detailed methodologies provided in the primary literature.
References
- 1. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of Synthetic Routes to 1,5-Naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making its derivatives, such as 1,5-Naphthyridin-3-amine, valuable building blocks in medicinal chemistry and drug discovery. The strategic introduction of an amino group at the 3-position opens avenues for diverse functionalization and the development of novel therapeutic agents. This guide provides a head-to-head comparison of the most prominent synthetic routes to this compound, offering a comprehensive overview of methodologies, quantitative data, and detailed experimental protocols to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Comparison of Synthetic Strategies
Two primary strategies have been identified for the synthesis of this compound: the construction of the naphthyridine ring system with a pre-installed or masked amino group, and the functionalization of a pre-formed 1,5-naphthyridine core. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Material | Key Transformation(s) | Typical Reagents | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Skraup Synthesis and Subsequent Amination | 3-Amino-5-bromopyridine | Skraup reaction followed by Buchwald-Hartwig amination | Glycerol, H₂SO₄, Oxidizing agent; Pd catalyst, Ligand, Base | 30-45 (over 2 steps) | >95 | Reliable for scaffold formation; versatile amination. | Harsh conditions for Skraup; use of expensive catalyst. |
| Route 2: Nucleophilic Aromatic Substitution of a Halogenated Precursor | 3-Bromo-1,5-naphthyridine | Nucleophilic Aromatic Substitution (SNAr) | Aqueous Ammonia | Moderate | Good | Simple, one-step amination. | Requires high temperature and pressure; potential for side reactions. |
| Route 3: Reduction of a Nitro Intermediate | 3-Nitropyridine derivative | Ring formation followed by nitro group reduction | e.g., Combes synthesis; SnCl₂, Fe/HCl | Variable | Good | Avoids expensive catalysts for the final step. | Synthesis of the nitro-precursor can be multi-step. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes to this compound.
Safety Operating Guide
Safe Disposal of 1,5-Naphthyridin-3-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,5-Naphthyridin-3-amine, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and can cause serious eye damage.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a laboratory fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated. | To avoid inhalation of dust particles. |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
All laboratory waste should be considered hazardous unless confirmed to be non-hazardous.[2] Therefore, this compound waste must be disposed of as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un- or contaminated this compound solid waste in a dedicated, clearly labeled, and sealed container. The container must be made of a compatible material.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of in the designated solid hazardous waste container.
2. Labeling:
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[3]
-
The label must also include the full chemical name: "this compound", the approximate concentration and quantity, and the date of accumulation.
3. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly capped at all times, except when adding waste.[3]
-
Segregate the waste container from incompatible materials.
4. Disposal Request:
-
Once the waste container is full, or if it has been in storage for a period defined by your institutional guidelines, arrange for its disposal through your institution's EHS office.
-
Complete a hazardous material pickup request form as required, providing an accurate description of the waste.[3]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple rinsed with a suitable solvent before being disposed of as regular waste.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4]
Experimental Protocol: Chemical Degradation (for specialized facilities)
In facilities equipped for chemical degradation of aromatic amines, the following protocol, adapted from general procedures for aromatic amine disposal, can be considered. This should only be performed by trained personnel in a controlled environment.
-
In a suitably sized flask, prepare a 1.7 N sulfuric acid solution.
-
Dissolve the this compound waste in the sulfuric acid solution to a final concentration of approximately 0.01 mol/L.
-
Slowly add a 0.2 M potassium permanganate solution to the mixture while stirring. Continue adding until a purple color persists.
-
Allow the reaction mixture to stand at room temperature for at least 8 hours to ensure complete degradation.
-
After the reaction is complete, reduce the excess potassium permanganate by slowly adding solid sodium bisulfite until the purple color disappears.
-
The resulting solution should be neutralized before being collected for disposal as aqueous hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,5-Naphthyridin-3-amine
For Immediate Reference: This document provides critical safety, operational, and disposal protocols for handling 1,5-Naphthyridin-3-amine in a laboratory setting. This information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is a combustible solid that is harmful if swallowed and can cause serious eye damage.[1] It is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound, based on hazard classifications and best practices for handling similar aromatic amines.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of the solid compound and its solutions should be conducted within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. This is critical due to the risk of serious eye damage.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, as all disposable gloves have a degree of permeability. Gloves must be inspected for integrity before use.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations of dust or aerosols. The specific type of respirator will depend on the exposure assessment.[2] |
Experimental Protocols: Step-by-Step Handling and Disposal Plan
A systematic approach is crucial for both safety and experimental integrity when working with this compound.
Operational Plan:
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all required PPE is available and in good condition.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[2]
-
-
Handling the Compound:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
Perform all manipulations, including weighing and preparing solutions, within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Securely set up all glassware for chemical reactions within the fume hood.
-
-
Post-Handling Procedures:
-
Decontaminate the work area within the fume hood using an appropriate solvent and cleaning agent.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2][4]
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label must include the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[5]
-
Do not mix this waste with other incompatible materials.[5]
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[5]
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
-
Mandatory Visualizations
The following diagrams illustrate the essential workflows for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
